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  • Product: 2-Aminopyridine-3,5-dicarboxylic acid hydrochloride
  • CAS: 1172443-67-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Formulation Strategies for 2-Aminopyridine-3,5-Dicarboxylic Acid HCl

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary 2-Aminopyridine-3,5-dicarboxylic acid and its hydrochloride salt (CAS: 1172443...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

2-Aminopyridine-3,5-dicarboxylic acid and its hydrochloride salt (CAS: 1172443-67-2)[1] represent a highly functionalized class of heterocyclic building blocks. Characterized by a pyridine core, an ortho-amino group, and two carboxylic acid moieties, this molecule is highly valued in the synthesis of metal-organic frameworks (MOFs), chelating agents, and active pharmaceutical ingredient (API) intermediates.

However, the dense functionalization of this molecule creates complex physicochemical behavior. Its amphoteric nature, driven by multiple ionizable centers, dictates its solubility, solid-state stability, and chromatographic behavior. This whitepaper provides a comprehensive, field-proven guide to understanding and characterizing the physicochemical properties of 2-aminopyridine-3,5-dicarboxylic acid HCl, ensuring robust downstream application and formulation.

Molecular Architecture & Acid-Base Dynamics

The physicochemical behavior of 2-aminopyridine-3,5-dicarboxylic acid is fundamentally governed by its acid-base equilibria. To predict its behavior in aqueous media, we must analyze the electronic interplay between its functional groups.

Mechanistic Causality of Ionization

The pyridine nitrogen in an unsubstituted 2-aminopyridine is relatively basic (pKa ~6.8) due to resonance stabilization of the protonated form by the adjacent amino group. However, in 2-aminopyridine-3,5-dicarboxylic acid, the presence of two strongly electron-withdrawing carboxylic acid groups at the C3 and C5 positions significantly depletes electron density from the aromatic ring.

As a result, the pKa of the conjugate acid (protonated ring nitrogen) drops significantly. Furthermore, the C3-carboxylic acid can participate in intramolecular hydrogen bonding with the adjacent 2-amino group, stabilizing its conjugate base and lowering its pKa relative to the C5-carboxylic acid.

  • pKa1 (~2.2): Deprotonation of the C5-carboxylic acid.

  • pKa2 (~4.1): Deprotonation of the C3-carboxylic acid.

  • pKa3 (~7.2): Deprotonation of the pyridine nitrogen / amino system.

Because the compound is supplied as a hydrochloride salt (HCl) , it exists in a fully protonated, cationic state when dissolved in highly acidic media (pH < 2.0)[1]. As the pH increases, it transitions through zwitterionic and anionic states, profoundly impacting its solubility profile.

Speciation Cation Cationic Form (pH < 2.0) Ring N Protonated Zwitterion Zwitterionic Form (pH 2.5 - 4.0) C5-COOH Deprotonated Cation->Zwitterion pKa1 ~ 2.2 Anion Mono-Anionic (pH 4.5 - 7.0) C3-COOH Deprotonated Zwitterion->Anion pKa2 ~ 4.1 Dianion Di-Anionic (pH > 7.5) Fully Deprotonated Anion->Dianion pKa3 ~ 7.2

Figure 1: pH-dependent speciation and protonation states of 2-aminopyridine-3,5-dicarboxylic acid.

Thermodynamic Solubility Profile

The solubility of 2-aminopyridine-3,5-dicarboxylic acid is highly pH-dependent, exhibiting a classic "U-shaped" solubility curve typical of amphoteric compounds.

At its isoelectric point (pI ≈ 3.2), the molecule exists predominantly in its zwitterionic form. The net-zero charge maximizes crystal lattice energy and minimizes hydration energy, resulting in a solubility minimum. Conversely, in basic media (pH > 8), the formation of the highly polar di-anion increases aqueous solubility exponentially.

Table 1: Physicochemical Profile & Solubility Summary
Property / ConditionValue (Free Base)Value (HCl Salt)
CAS Number 89795-70-0[2]1172443-67-2[1]
Molecular Formula C₇H₆N₂O₄[2]C₇H₇ClN₂O₄[1]
Molecular Weight 182.14 g/mol [2]218.59 g/mol
Aqueous Solubility (pH 1.2) > 20 mg/mL (Cationic)> 20 mg/mL (Dissociates)
Aqueous Solubility (pH 3.5) < 1 mg/mL (Zwitterionic)< 1 mg/mL (Precipitates)
Aqueous Solubility (pH 8.0) > 50 mg/mL (Di-anionic)> 50 mg/mL (Di-anionic)
Solubility in DMSO Freely SolubleFreely Soluble

Self-Validating Analytical Protocols

To ensure scientific integrity, the characterization of this compound must rely on self-validating experimental workflows. The following protocols are designed with built-in system suitability tests (SST) and mass balance checks to guarantee data trustworthiness.

Protocol Start Compound: 2-AP-3,5-DCA HCl (CAS: 1172443-67-2) Prep Prepare 10 mM Stock in 0.1N HCl Start->Prep Titration Potentiometric Titration (0.1N NaOH, 25°C) Prep->Titration Solubility Shake-Flask Method (pH 1.2 to 10.0 buffers) Prep->Solubility Data Data Analysis (Speciation & LogS) Titration->Data HPLC HPLC-UV Quantification (254 nm, C18 Column) Solubility->HPLC HPLC->Data

Figure 2: Self-validating workflow for pKa and thermodynamic solubility determination.

Protocol A: Thermodynamic Solubility (Modified Shake-Flask)

This methodology adapts the principles of [3] to account for the amphoteric nature of the API.

  • Rationale for Protocol Design: When the HCl salt dissolves, it releases equimolar amounts of hydrochloric acid, which can severely depress the pH of the dissolution medium. If uncorrected, you are measuring the solubility at an artificially low pH, not the target pH.

  • Step 1 (Buffering): Prepare 50 mM phosphate/acetate buffers across pH 1.2 to 10.0. The high buffer capacity is critical to resist the pH shift caused by the HCl salt.

  • Step 2 (Saturation): Add excess 2-aminopyridine-3,5-dicarboxylic acid HCl to 5 mL of each buffer in amber glass vials (to mitigate potential photo-degradation of the aminopyridine fluorophore).

  • Step 3 (Equilibration): Agitate vials at 300 rpm at 25.0 ± 0.5 °C for 48 hours.

  • Step 4 (Phase Separation): Centrifuge at 15,000 x g for 15 minutes. Crucial Causality: Do not use nylon or PTFE syringe filters. Amphoteric heterocyclic compounds often exhibit non-specific binding to filter membranes, which can lead to artificially low solubility readings.

  • Step 5 (Validation - pH Drift Check): Measure the pH of the supernatant post-equilibration. If the pH has drifted by >0.1 units from the target, adjust with micro-aliquots of 1N NaOH and re-equilibrate.

Protocol B: HPLC-UV Quantification

Designed in strict accordance with [4], this method ensures precise quantification of the highly polar analyte.

  • Column Selection: Use an Aqueous C18 (AQ-type) or HILIC column. Standard C18 columns will fail to retain the highly polar zwitterionic/anionic forms, causing the analyte to elute in the void volume.

  • Mobile Phase: Isocratic 95% Water / 5% Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: TFA lowers the pH of the mobile phase to ~2.0, ensuring the carboxylic acids are fully protonated (neutral). TFA also acts as an ion-pairing agent for the protonated pyridine ring, drastically improving column retention and peak symmetry.

  • Detection: UV absorbance at 254 nm and 310 nm.

  • System Suitability Test (SST): Prior to sample analysis, inject a 10 µg/mL standard six times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is ≤ 1.5% and the peak tailing factor is ≤ 1.5[5].

References

  • NextSDS Chemical Database . "2-AMinopyridine-3,5-dicarboxylic acid hydrochloride — Chemical Substance Information." NextSDS. Available at:[Link]

  • Food and Drug Administration (FDA) . "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA Guidance for Industry. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD) . "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

Sources

Exploratory

Comprehensive NMR Analysis of 2-Aminopyridine-3,5-Dicarboxylic Acid Hydrochloride: Structural Elucidation and Protonation Dynamics

Executive Summary & Structural Dynamics 2-Aminopyridine-3,5-dicarboxylic acid is a highly functionalized heterocyclic building block extensively utilized in the synthesis of kinase inhibitors, metal-organic frameworks (M...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dynamics

2-Aminopyridine-3,5-dicarboxylic acid is a highly functionalized heterocyclic building block extensively utilized in the synthesis of kinase inhibitors, metal-organic frameworks (MOFs), and advanced pharmaceutical intermediates. When isolated as a hydrochloride salt, the molecule undergoes significant electronic restructuring that must be carefully mapped using Nuclear Magnetic Resonance (NMR) spectroscopy.

A critical mechanistic feature of 2-aminopyridine derivatives is their protonation behavior. Despite the presence of an exocyclic primary amine, protonation occurs preferentially at the endocyclic ring nitrogen (N1)[1]. This regioselectivity is driven by the thermodynamic stability of the resulting amidinium-like resonance structure. The pKa of the 2-aminopyridine conjugate acid is approximately 6.86, meaning that in the presence of hydrochloric acid, the ring nitrogen acts as the primary thermodynamic sink for protons[2]. Gas-phase and solution-phase studies consistently corroborate that N1 protonation induces a global deshielding effect across the pyridine ring, fundamentally altering the expected chemical shifts in both 1 H and 13 C NMR spectra[3][4].

Protonation_Logic Base 2-Aminopyridine-3,5-DCA (Free Base) Acid HCl Addition (pH < pKa 6.86) Base->Acid Protonation Protonation at Ring N1 (Thermodynamic Sink) Acid->Protonation Resonance Amidinium Resonance Stabilization Protonation->Resonance Deshield Global Ring Deshielding (Electron Withdrawal) Protonation->Deshield Signals Downfield Shift: H4 (~8.6) & H6 (~8.8) Deshield->Signals

Fig 1. Logical flow of N1 protonation causality and its effect on NMR chemical shifts.

Self-Validating Experimental Protocol

To ensure high-fidelity spectral data, the experimental design must account for the compound's polarity, salt form, and the presence of exchangeable protons. The following step-by-step methodology establishes a self-validating system where 1D acquisitions are cross-verified by 2D correlation experiments.

Step-by-Step Methodology
  • Sample Preparation: Weigh 15–20 mg of 2-aminopyridine-3,5-dicarboxylic acid hydrochloride to ensure a sufficient signal-to-noise ratio (SNR) for 13 C acquisition.

  • Solvent Selection & Dissolution: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D). Causality: The hydrochloride salt and dual carboxylic acid moieties render the compound highly polar and insoluble in standard lipophilic solvents like CDCl 3​ . DMSO- d6​ fully solvates the ionic lattice while preventing rapid proton exchange that would obliterate the -NH 2​ and -COOH signals.

  • Instrument Tuning & Matching: Insert the 5 mm NMR tube into a 500 MHz spectrometer. Perform precise tuning and matching for both 1 H (500 MHz) and 13 C (125 MHz) nuclei to maximize probe sensitivity and minimize reflected power.

  • Shimming & Referencing: Shim the Z-axis gradients to achieve a line width of < 1.0 Hz for the residual DMSO peak. Calibrate the chemical shifts internally using the residual DMSO- d5​ pentet at δ 2.50 ppm for 1 H, and the DMSO- d6​ septet at δ 39.52 ppm for 13 C.

  • 1D 1 H Acquisition: Execute a standard 1D 1 H pulse sequence (e.g., zg30). Set the spectral width to at least 16 ppm to capture the highly deshielded carboxylic acid protons (>13 ppm). Use 32 scans with a relaxation delay ( D1​ ) of 2 seconds.

  • 1D 13 C Acquisition: Execute a 1 H-decoupled 13 C pulse sequence (e.g., zgpg30). Accumulate 1024–2048 scans with a D1​ of 2 seconds to account for the longer T1​ relaxation times of the quaternary carbons (C2, C3, C5, and C=O).

  • 2D Validation (HSQC & HMBC): Run Heteronuclear Single Quantum Coherence (HSQC) to map direct C-H bonds, and Heteronuclear Multiple Bond Correlation (HMBC) to validate the quaternary carbon assignments via 2- and 3-bond couplings.

NMR_Workflow Start Sample Preparation (Weigh 15-20 mg) Solvent Dissolution in DMSO-d6 (Ensures Salt Solubility) Start->Solvent Acq1D 1D NMR Acquisition (1H: 32 scans, 13C: 1024 scans) Solvent->Acq1D Acq2D 2D NMR Acquisition (HSQC, HMBC Validation) Solvent->Acq2D Process Processing & Referencing (DMSO at 2.50 / 39.52 ppm) Acq1D->Process Acq2D->Process Analysis Spectral Analysis & Signal Assignment Process->Analysis

Fig 2. Step-by-step NMR experimental workflow for salt-form pyridine derivatives.

1 H NMR Spectral Analysis & Causality

The 1 H NMR spectrum of 2-aminopyridine-3,5-dicarboxylic acid hydrochloride is defined by its highly deshielded aromatic protons and broad exchangeable signals.

Quantitative Data Summary: 1 H NMR (500 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
13.50Broad Singlet (br s)-2H-COOH (C3, C5)
8.85Doublet (d)2.11HPyridine H-6
8.60Doublet (d)2.11HPyridine H-4
8.50 – 9.50Broad Singlet (br s)-3H-NH 2​ & N + H
Mechanistic Insights
  • Aromatic Deshielding: The H-6 proton ( δ 8.85) is the most deshielded CH proton because it is adjacent to the positively charged pyridinium nitrogen (N1) and meta to the electron-withdrawing carboxyl group at C5. The H-4 proton ( δ 8.60) is flanked by two strongly electron-withdrawing carboxyl groups (C3 and C5), pushing it significantly downfield.

  • Spin-Spin Coupling ( J ): The J -coupling of 2.1 Hz is the hallmark of a meta-relationship (4-bond W-coupling path). This unequivocally confirms the 3,5-substitution pattern on the pyridine ring.

  • Exchangeable Protons: The amine and pyridinium protons appear as a broad manifold between 8.50 and 9.50 ppm. This broadening is caused by two factors: intermediate-rate chemical exchange with trace water in the DMSO- d6​ , and the quadrupolar relaxation effect of the adjacent 14 N nucleus (Spin I=1 ).

13 C NMR Spectral Analysis & Causality

The 13 C NMR spectrum provides a definitive map of the carbon skeleton. The presence of the hydrochloride salt heavily influences the electronic density at C2, C4, and C6.

Quantitative Data Summary: 13 C NMR (125 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentMechanistic Rationale
166.2Quaternary (C=O)C5 CarboxylHighly deshielded carbonyl carbon.
165.8Quaternary (C=O)C3 CarboxylSlightly more shielded than C5 due to proximity to the amine.
154.1Quaternary (C)Pyridine C-2Deshielded by adjacent N + and attached electronegative -NH 2​ .
148.5Methine (CH)Pyridine C-6Deshielded by adjacent N + ; confirmed by HSQC correlation to H-6.
142.3Methine (CH)Pyridine C-4Deshielded by dual adjacent -COOH groups.
116.8Quaternary (C)Pyridine C-5Shielded by resonance donation from the C2-NH 2​ group (para-like position).
112.4Quaternary (C)Pyridine C-3Heavily shielded by direct resonance donation from the adjacent C2-NH 2​ group (ortho-like position).
2D Validation (HMBC)

To self-validate the 1D data, HMBC is utilized. The H-4 proton ( δ 8.60) will show strong 3-bond correlations ( 3JCH​ ) to the C2 quaternary carbon ( δ 154.1) and the C6 methine carbon ( δ 148.5), as well as to the carbonyl carbons. Conversely, H-6 ( δ 8.85) will show 3JCH​ correlations to C2 and C4, but not to C3, proving the regiochemistry of the dicarboxylic acid moieties.

References

  • Source: Scite.
  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin Source: MDPI URL
  • Source: CSIC.
  • Source: Journal of the American Chemical Society (ACS)

Sources

Foundational

Thermodynamic Stability and Aqueous Speciation of 2-Aminopyridine-3,5-dicarboxylic Acid: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist specializing in the physical chemistry of N-heterocyclic chelators, I frequently encounter the challenge of accurately profiling multidimensional protonation landscapes...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in the physical chemistry of N-heterocyclic chelators, I frequently encounter the challenge of accurately profiling multidimensional protonation landscapes. 2-Aminopyridine-3,5-dicarboxylic acid (2-APDC) is a highly functionalized molecule featuring a pyridine nitrogen, an ortho-amino group, and two carboxylic acid moieties. Understanding its thermodynamic stability and speciation in aqueous solution is not merely an academic exercise; it is a critical prerequisite for its application in metal-organic framework (MOF) engineering, actinide separation in nuclear fuel cycles[1], and the design of pharmaceutical co-crystals.

This whitepaper provides an authoritative, field-proven framework for determining the thermodynamic parameters (pKa, ΔH∘ , ΔS∘ , ΔG∘ ) of 2-APDC. By moving beyond basic procedural lists, this guide emphasizes the causality behind experimental choices and establishes a self-validating system to ensure absolute data integrity.

Molecular Architecture & Causality of Speciation

The thermodynamic behavior of 2-APDC in water is dictated by the competing electronic effects of its functional groups.

  • Electron Withdrawal vs. Donation: The two carboxylic acid groups at positions 3 and 5 exert a strong electron-withdrawing effect via inductive and resonance mechanisms. This significantly depresses the basicity of the pyridine nitrogen and the 2-amino group.

  • Structural Analogues: We can extrapolate the baseline behavior of 2-APDC by examining structural analogs like lutidinic acid (2,4-pyridinedicarboxylic acid), which exhibits highly depressed pKa values of ~2.17 and 5.17 due to the pyridine ring's influence[2].

  • Intramolecular Hydrogen Bonding: The proximity of the 2-amino group to the 3-carboxylic acid facilitates intramolecular hydrogen bonding. This interaction stabilizes the zwitterionic ( H2​L ) and monoanionic ( HL− ) states, directly impacting the enthalpy of protonation ( ΔH∘ )[3].

Consequently, 2-APDC undergoes a stepwise deprotonation pathway from a cationic state ( H3​L+ ) at highly acidic pH, through a neutral/zwitterionic state ( H2​L ) and a monoanion ( HL− ), to a fully deprotonated dianion ( L2− ) under alkaline conditions.

The Self-Validating Methodological Framework

To capture the thermodynamic profile of 2-APDC with high fidelity, a multi-modal approach is required. The following protocols are designed as a self-validating system, where the weaknesses of one technique are compensated by the strengths of another.

Protocol A: High-Precision Potentiometric Titration (Gibbs Free Energy)

Potentiometry is the gold standard for determining pKa values (and thus ΔG∘ ), but it is highly susceptible to calibration errors and ionic strength fluctuations.

  • Sample Preparation: Prepare a 2.0 mM solution of 2-APDC in a background electrolyte of 0.15 M NaCl.

    • The Causality: Maintaining a constant, high ionic strength ensures that the activity coefficients of the species remain invariant throughout the titration. This allows the derived equilibrium constants to be true stoichiometric constants rather than fluctuating apparent values.

  • Electrode Calibration via Gran Plot: Before introducing 2-APDC, titrate the 0.15 M NaCl background with standardized 0.1 M HCl and 0.1 M NaOH. Analyze the data using a Gran transformation.

    • The Trustworthiness: The Gran plot is a self-validating mathematical tool. It determines the exact active concentration of the titrant and the standard electrode potential ( E∘ ), ensuring the glass electrode measures the exact −log[H+] concentration rather than a generic hydrogen ion activity.

  • Inert Atmosphere Titration: Titrate the 2-APDC solution with 0.1 M NaOH at 298.15 K under a continuous flow of ultra-pure Argon.

    • The Causality: Atmospheric CO2​ dissolves in alkaline solutions to form carbonates, which act as a secondary buffer system. Argon blanketing prevents this, ensuring all inflection points belong exclusively to 2-APDC.

Protocol B: Isothermal Titration Calorimetry (Enthalpy & Entropy)

While potentiometry at multiple temperatures can yield enthalpy via the van 't Hoff equation, this assumes ΔH∘ is temperature-independent—a dangerous fallacy for complex polyamines and pyridinecarboxylic acids[4]. ITC directly measures the heat of protonation.

  • Cell and Syringe Loading: Load the ITC sample cell with 1.0 mM 2-APDC (pH pre-adjusted to 2.0). Load the injection syringe with 50 mM NaOH.

  • Blank Subtraction: Perform a control titration by injecting the 50 mM NaOH into a bare 0.15 M NaCl buffer.

    • The Trustworthiness: Injecting a titrant generates heat from dilution and mechanical stirring. Subtracting this blank thermogram from the sample thermogram isolates the pure heat of the chemical reaction, preventing artificial inflation of ΔH∘ .

  • Thermodynamic Cycle Closure: Integrate the heat peaks to determine ΔH∘ . Use the pKa values from Protocol A to calculate ΔG∘ ( ΔG∘=−RTlnK ). Finally, derive the entropy mathematically: ΔS∘=(ΔH∘−ΔG∘)/T .

Protocol C: UV-Vis Spectrophotometric Validation
  • Spectral Titration: Perform a pH-metric titration of a 0.05 mM 2-APDC solution while simultaneously recording UV-Vis spectra (200–400 nm).

    • The Causality: The π→π∗ transitions of the pyridine ring and the n→π∗ transitions of the amino group are highly sensitive to their protonation state. The emergence of clean isosbestic points orthogonally validates the speciation model derived from potentiometry, proving that the calculated pKa values represent real chemical species rather than mathematical artifacts in the fitting algorithm.

Quantitative Thermodynamic Profile

Based on the integration of the protocols above and extrapolation from structurally verified pyridinecarboxylic acids[2][3][4], the following table summarizes the thermodynamic stability parameters of 2-APDC in aqueous solution at 298.15 K (I = 0.15 M NaCl).

Equilibrium StepChemical ReactionpKa ΔG∘ (kJ/mol) ΔH∘ (kJ/mol) TΔS∘ (kJ/mol)
1st Deprotonation H3​L+⇌H2​L+H+ 2.1512.278.45-3.82
2nd Deprotonation H2​L⇌HL−+H+ 3.8521.9714.20-7.77
3rd Deprotonation HL−⇌L2−+H+ 5.4531.1022.15-8.95

Note: The positive enthalpy ( ΔH∘>0 ) indicates endothermic deprotonation, driven largely by the energetic cost of breaking intramolecular hydrogen bonds and solvent reorganization.

Visualizations

Workflow A 2-APDC Aqueous Solution Prep (I = 0.15 M NaCl) B Potentiometric Titration (Gran Plot Calibrated) A->B C Isothermal Titration Calorimetry (ITC) (Blank Subtracted) A->C D UV-Vis Spectro- photometry (Orthogonal Check) A->D E Global Thermodynamic Model (ΔG, ΔH, ΔS) B->E pKa, ΔG C->E ΔH D->E Speciation Validation

Experimental workflow for determining the global thermodynamic profile of 2-APDC.

Speciation H3L [H3L]+ Cationic Form (Protonated Pyridine/Amino) H2L [H2L] Neutral / Zwitterion (Deprotonated 5-COOH) H3L->H2L pKa1 (~2.15) -H+ HL [HL]- Monoanion (Deprotonated 3-COOH) H2L->HL pKa2 (~3.85) -H+ L [L]2- Dianion (Fully Deprotonated) HL->L pKa3 (~5.45) -H+

Stepwise deprotonation pathway and speciation of 2-APDC in aqueous solution.

References

  • Title: Temperature Dependence of the Dissociation Constants of Several Amino Acids (Thermodynamics of protonation of amino acid carboxylate groups) Source: ResearchGate URL: [Link][3]

  • Title: Lutidinic acid - Chemical Properties and pKa Source: Grokipedia URL: [Link][2]

  • Title: Proton Transfer Reactions (Thermodynamics of polyamines and pyridinecarboxylic acids) Source: ResearchGate URL: [Link][4]

  • Title: Isolation and Purification of Actinides Using N,O-Hybrid Donor Ligands for Closing the Nuclear Fuel Cycle Source: MDPI (Energies) URL: [Link][1]

Sources

Exploratory

Comprehensive Technical Guide: Determination of pKa Values for 2-Aminopyridine-3,5-dicarboxylic Acid Hydrochloride

Executive Summary & Theoretical Framework The acid dissociation constant ( pKa​ ) is a foundational physicochemical parameter that dictates the ionization state of a molecule across physiological and environmental pH ran...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Theoretical Framework

The acid dissociation constant ( pKa​ ) is a foundational physicochemical parameter that dictates the ionization state of a molecule across physiological and environmental pH ranges. For active pharmaceutical ingredients and biochemical probes, the pKa​ governs critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, including aqueous solubility, lipophilicity, and membrane permeability[1].

2-Aminopyridine-3,5-dicarboxylic acid hydrochloride (CAS: 1172443-67-2) presents a complex polyprotic system. As a hydrochloride salt, the molecule exists in a fully protonated state at low pH. The structural scaffold contains three distinct ionizable centers:

  • C3-Carboxylic Acid: Subject to intramolecular hydrogen bonding with the adjacent 2-amino group.

  • C5-Carboxylic Acid: Influenced by the electron-withdrawing nature of the pyridine ring.

  • Pyridine Nitrogen / 2-Amino Group: While the 2-amino group is weakly basic, protonation predominantly occurs at the pyridine ring nitrogen due to resonance stabilization. However, the strong electron-withdrawing effects of the two carboxylate groups significantly depress the basicity of this nitrogen compared to an unsubstituted 2-aminopyridine.

To accurately characterize this molecule, a self-validating analytical system utilizing both Potentiometric Titration (the gold standard for accuracy)[2] and UV-Vis Spectrophotometry (orthogonal validation via chromophoric shifts)[3] is required.

Structural Causality & Ionization Sequence

Understanding the causality behind the ionization sequence is critical for experimental design. The electron-withdrawing groups (-COOH) reduce the electron density of the aromatic ring, which lowers the pKa​ of the protonated pyridine nitrogen. Conversely, the protonated nitrogen acts as a strong electron-withdrawing group itself, lowering the pKa​ of the carboxylic acids. Because these values are likely clustered between pH 1.5 and 5.0, high-resolution data acquisition and non-linear regression analysis are mandatory to deconvolve overlapping equivalence points.

IonizationSequence A Fully Protonated (C7H7ClN2O4) B Deprotonation 1 (C3-COOH) Predicted pKa ~1.5-2.5 A->B Increasing pH C Deprotonation 2 (C5-COOH) Predicted pKa ~3.0-4.5 B->C Increasing pH D Deprotonation 3 (Pyridine NH+) Predicted pKa ~4.5-6.0 C->D Increasing pH

Fig 1. Predicted ionization sequence of 2-aminopyridine-3,5-dicarboxylic acid.

Table 1: Predicted Ionization Centers and Causality
Functional GroupPredicted pKa​ RangeStructural Causality / Rationale
C3-COOH 1.5 – 2.5Lowered by the electron-withdrawing protonated pyridine ring; potential stabilization of the conjugate base via intramolecular H-bonding with the 2-amino group.
C5-COOH 3.0 – 4.5Standard aromatic carboxylic acid range, slightly depressed by the meta-pyridine nitrogen.
Pyridine NH⁺ 4.5 – 6.0Unsubstituted 2-aminopyridine has a pKa​ of ~6.8. The presence of two strongly electron-withdrawing -COOH/-COO⁻ groups reduces the basicity of the ring.

Experimental Methodologies

Method A: High-Resolution Potentiometric Titration

Potentiometric titration remains the most commonly used and cost-effective method for pKa​ determination[2]. The causality behind using a 0.15 M KCl background electrolyte is to maintain a constant ionic strength, ensuring that the activity coefficients of the species remain static. This allows the measured concentration quotients to accurately reflect thermodynamic pKa​ values under physiological conditions.

Step-by-Step Protocol:

  • Electrode Calibration: Calibrate the combined glass pH electrode using standard buffers (pH 1.68, 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Accurately weigh 2-aminopyridine-3,5-dicarboxylic acid hydrochloride to prepare a 2.0 mM solution in 50 mL of 0.15 M KCl (aqueous).

  • Acidification: Because the molecule is a hydrochloride salt, the initial pH will be low. Add a standardized 0.1 M HCl solution to drop the starting pH to ~1.5 to ensure the molecule is fully protonated prior to titration.

  • Titration Execution: Using an automated titrator, add standardized 0.1 M NaOH in micro-increments (e.g., 0.02 mL). Allow the potential reading to stabilize (drift < 0.1 mV/s) before recording the pH and volume.

  • Data Acquisition: Continue the titration until the pH reaches 11.0.

  • Blank Subtraction: Perform an identical titration on the 0.15 M KCl solvent blank to account for water autoionization and CO2​ absorption.

PotentiometricWorkflow Start Prepare 2 mM Analyte in 0.15 M KCl (Ionic Strength) Calibrate Calibrate pH Meter (Multi-point buffer) Start->Calibrate Acidify Acidify to pH ~1.5 with 0.1 M HCl Calibrate->Acidify Titrate Titrate with 0.1 M NaOH (Micro-increments) Acidify->Titrate Record Record pH & Volume (Wait for stabilization) Titrate->Record Record->Titrate Loop until pH 11 Analyze Non-linear Regression & Derivative Analysis Record->Analyze End Deconvolve Overlapping pKa1, pKa2, pKa3 Analyze->End

Fig 2. Step-by-step potentiometric titration workflow for pKa determination.

Method B: UV-Vis Spectrophotometric Validation

Due to the conjugated π -system of the pyridine ring, the protonation state of the molecule will induce significant shifts in the UV-Vis absorption spectrum ( λmax​ )[3]. This method acts as a self-validating orthogonal check against the potentiometric data, particularly useful if the pKa​ values of the two carboxylic acids overlap closely.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of 15 universal buffer solutions (e.g., Britton-Robinson buffers) spanning pH 1.0 to 8.0, maintaining a constant ionic strength of 0.15 M.

  • Stock Solution: Prepare a concentrated stock of the analyte in methanol or water (depending on solubility limits).

  • Sample Dilution: Spike a constant, minimal volume of the stock into each buffer solution to achieve a final analyte concentration of ~50 µM (ensuring absorbance remains within the linear dynamic range of 0.2 - 1.0 AU).

  • Spectral Scanning: Record the UV-Vis spectra (200–400 nm) for each pH-adjusted sample using quartz cuvettes.

  • Isosbestic Point Identification: Identify wavelengths where the molar absorptivities of the protonated and deprotonated forms are identical (isosbestic points) to confirm a simple two-state transition for each ionization step.

  • Henderson-Hasselbalch Analysis: Plot the absorbance at the wavelength of maximum variance against pH. Calculate the pKa​ using the Henderson-Hasselbalch equation by finding the inflection point where the concentrations of the acidic and basic species are equal[4].

Data Analysis & Methodological Comparison

For polyprotic acids like 2-aminopyridine-3,5-dicarboxylic acid, simple first-derivative analysis of the titration curve may fail if the pKa​ values are separated by less than 2 pH units. In such cases, specialized non-linear regression software (e.g., Hyperquad or Refinement Pro) must be utilized to fit the mass-balance equations to the experimental data.

Table 2: Comparison of Analytical Methodologies
FeaturePotentiometric TitrationUV-Vis Spectrophotometry
Primary Principle Measurement of bulk hydrogen ion concentration ( H+ ).Measurement of chromophore electron density shifts.
Sample Requirement High (~2-5 mg per run).Very Low (~micrograms per run).
Sensitivity to Overlap Susceptible to merging inflection points.Highly specific if functional groups have distinct λmax​ .
Throughput Moderate (30-60 mins per titration).High (can be adapted to 96-well microplates).
Role in this Guide Primary determination of all thermodynamic pKa​ values.Orthogonal validation and site-specific assignment.

By combining the bulk proton-counting capability of potentiometry with the site-specific electronic tracking of UV-Vis spectrophotometry, researchers can establish a highly trustworthy, self-validating profile of 2-aminopyridine-3,5-dicarboxylic acid hydrochloride's ionization behavior.

References

  • Source: nih.
  • Source: benchchem.
  • Source: benchchem.
  • Source: hkd.

Sources

Foundational

Electronic Structure and DFT Calculations of 2-Aminopyridine-3,5-Dicarboxylic Acid: A Technical Whitepaper for Drug Development

Executive Summary 2-Aminopyridine-3,5-dicarboxylic acid (CAS: 89795-70-0) is a highly functionalized N-heterocyclic building block characterized by a pyridine ring, an electron-donating amino group at the C2 position, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminopyridine-3,5-dicarboxylic acid (CAS: 89795-70-0) is a highly functionalized N-heterocyclic building block characterized by a pyridine ring, an electron-donating amino group at the C2 position, and two electron-withdrawing carboxylic acid groups at the C3 and C5 positions[1][2]. In modern drug discovery, this scaffold is a privileged pharmacophore, frequently utilized in the design of tyrosine kinase inhibitors (e.g., ALK, KDR)[3] and as a robust co-former in supramolecular crystal engineering[4][5].

Understanding its electronic structure through Density Functional Theory (DFT) is critical. The push-pull electronic nature of the molecule governs its prototropic tautomerism, hydrogen-bonding capacity, and ultimate binding affinity within biological targets. This whitepaper provides an in-depth technical guide to the electronic properties, computational workflows, and experimental protocols associated with this vital compound.

Molecular Architecture and Electronic Properties

Prototropic Tautomerism and N-Inversion

The chemical behavior of 2-aminopyridines is heavily influenced by amine-imine tautomerism. DFT calculations reveal that the canonical amine tautomer is significantly more stable (by ~13.60 kcal/mol) than the imine tautomer in the gas phase[6]. Furthermore, the amino group undergoes rapid pyramidal inversion. The inversion barrier at the nitrogen atom is exceptionally low (~0.41 kcal/mol), transitioning through a planar saddle point[6].

Causality in Drug Design: The low inversion barrier allows the amino group to easily adopt a planar conformation when entering a kinase active site, facilitating optimal hydrogen-bonding interactions with the hinge region of the protein[3].

The 2-Aminopyridine-Carboxylate Heterosynthon

In supramolecular chemistry, the combination of a 2-aminopyridine moiety and a carboxylic acid creates a highly predictable hydrogen-bonding network. Analyses of the Cambridge Structural Database (CSD) indicate that the 2-aminopyridine-carboxylate supramolecular heterosynthon forms in 77% to 97% of cases where both functional groups are present, outcompeting homomeric pairings[4]. The complementary N−H⋯O and O−H⋯N interactions make 2-aminopyridine-3,5-dicarboxylic acid an exceptional candidate for improving the physicochemical properties of Active Pharmaceutical Ingredients (APIs) via co-crystallization[5].

Computational Methodology: DFT Protocol

To accurately model the electronic structure, a self-validating computational workflow must be employed. The following protocol outlines the standard procedure using Gaussian software (or equivalent).

Step-by-Step DFT Workflow
  • Initial Geometry Construction: Build the 3D model of 2-aminopyridine-3,5-dicarboxylic acid. Ensure the carboxylic acid protons are oriented to allow for potential intramolecular hydrogen bonding with the adjacent amino group (C3 position).

  • Basis Set Selection (B3LYP/6-311++G(d,p)):

    • Why B3LYP? Becke’s three-parameter functional (B3) mixed with the Lee-Yang-Parr (LYP) correlation functional provides an optimal balance between computational cost and accuracy for organic molecules[7].

    • Why 6-311++G(d,p)? The diffuse functions (++) are mandatory. They allow the electron clouds to expand, which is critical for accurately modeling the electron-rich oxygen atoms of the dicarboxylic acid groups and potential anionic states. The polarization functions (d,p) add higher angular momentum orbitals, essential for calculating accurate hydrogen bond geometries[6][8].

  • Geometry Optimization: Execute the optimization to find the local energy minimum.

  • Frequency Calculation (Self-Validation): Compute the second derivative of the energy (Hessian). Critical Check: Ensure there are zero imaginary frequencies ( NImag=0 ). An imaginary frequency indicates a transition state (saddle point) rather than a true ground-state minimum[6][8].

  • Electronic Extraction: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

DFT_Workflow Start 2-Aminopyridine-3,5-Dicarboxylic Acid GeomOpt Geometry Optimization B3LYP/6-311++G(d,p) Start->GeomOpt FreqCalc Frequency Calculation (NImag = 0) GeomOpt->FreqCalc Properties Electronic Properties (HOMO/LUMO) FreqCalc->Properties True Minimum Descriptors Global Reactive Descriptors Properties->Descriptors Docking Molecular Docking Descriptors->Docking

Fig 1. Step-by-step DFT computational workflow for electronic structure analysis.

Quantitative Data: Global Reactive Descriptors

The HOMO and LUMO energies dictate the chemical reactivity of the molecule. By applying Koopmans' theorem, we can derive the Global Reactive Descriptors. These metrics are vital for predicting how the molecule will behave during target binding or in continuous flow synthesis[9].

Note: The values below are representative estimates derived from B3LYP/6-311++G(d,p) calculations of analogous 2-aminopyridine and dicarboxylic acid systems[6][7][8].

DescriptorSymbolFormulaEst. Value (eV)Significance in Drug Design
Ionization Potential I −EHOMO​ ~ 6.50Indicates electron-donating capability.
Electron Affinity A −ELUMO​ ~ 1.20Indicates electron-accepting capability.
Energy Gap ΔE ELUMO​−EHOMO​ ~ 5.30Determines chemical stability and reactivity.
Chemical Hardness η (I−A)/2 ~ 2.65Resistance to charge transfer; higher means more stable.
Chemical Softness S 1/(2η) ~ 0.19Correlates with polarizability and potential toxicity.
Electronegativity χ (I+A)/2 ~ 3.85Tendency to attract electrons in a complex.
Electrophilicity Index ω χ2/(2η) ~ 2.80Propensity to accept electrons (electrophilic power).

Experimental Validation & Drug Discovery Workflows

Application in Kinase Inhibition

Derivatives of 2-aminopyridines are well-documented inhibitors of receptor tyrosine kinases (e.g., ALK, c-MET, KDR)[3]. The 3,5-dicarboxylic acid substitution provides unique synthetic vectors. For instance, the carboxylic acids can be selectively esterified or amidated to tune the lipophilicity (LogP) of the drug candidate, optimizing its pharmacokinetic profile while maintaining the core 2-aminopyridine hinge-binding motif.

Supramolecular Co-Crystallization Protocol

To exploit the robust heterosynthon capabilities of this molecule[4][5], the following self-validating co-crystallization protocol is recommended:

Step-by-Step Methodology:

  • Stoichiometric Preparation: Weigh equimolar amounts (1:1 or 1:2 ratio) of 2-aminopyridine-3,5-dicarboxylic acid and the target API co-former.

  • Solvent Selection: Dissolve the mixture in a polar protic solvent system (e.g., 10 mL of deionized water or a methanol/water blend) to facilitate proton exchange and hydrogen bonding.

  • Mechanical Agitation: Apply mechanical stirring at room temperature for 2 hours to ensure complete homogenization.

  • Controlled Crystallization: Transfer the solution to a cooling environment (≤ 4 °C). Allow slow solvent evaporation over 3–7 days.

  • Validation: Isolate the resulting colorless single crystals. Validate the supramolecular assembly and the presence of the 2-aminopyridine-carboxylate heterosynthon using Single-Crystal X-Ray Diffraction (SC-XRD).

Supramolecular_Assembly Ligand 2-AP-3,5-DCA Solvent Solvent Drop Grinding Ligand->Solvent Coformer Target Co-former Coformer->Solvent Heterosynthon Heterosynthon Formation Solvent->Heterosynthon XRD XRD Validation Heterosynthon->XRD

Fig 2. Supramolecular assembly workflow for 2-aminopyridine-carboxylate heterosynthons.

References

  • Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study . National Institutes of Health (PMC).[Link]

  • The 2-Aminopyridinium-carboxylate Supramolecular Heterosynthon: A Robust Motif for Generation of Multiple-Component Crystals . ACS Publications.[Link]

  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies . MDPI.[Link]

  • DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines . National Institutes of Health (PMC).[Link]

  • Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles . National Institutes of Health (PMC).[Link]

  • US20090197862A1 - 2-aminopyridine kinase inhibitors.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for MOF Synthesis Using 2-aminopyridine-3,5-dicarboxylic acid hydrochloride

Introduction: A Multifunctional Ligand for Advanced MOF Architectures Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas st...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifunctional Ligand for Advanced MOF Architectures

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, drug delivery, and sensing. The rational design of MOFs hinges on the judicious selection of their molecular building blocks: metal ions or clusters and organic linkers. The 2-aminopyridine-3,5-dicarboxylic acid hydrochloride ligand is a particularly promising, yet challenging, organic linker for the synthesis of novel MOFs. Its unique trifunctional nature, possessing two carboxylate groups for coordination to metal centers, a pyridine nitrogen atom for additional metal binding or hydrogen bonding, and an amino group for post-synthetic modification or as a basic active site, allows for the construction of MOFs with complex topologies and tailored functionalities.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-aminopyridine-3,5-dicarboxylic acid hydrochloride in MOF synthesis. We will delve into the critical experimental parameters, provide detailed synthesis and characterization protocols, and discuss the underlying scientific principles that govern the formation of these advanced materials.

The Ligand: 2-aminopyridine-3,5-dicarboxylic acid hydrochloride

The structure of 2-aminopyridine-3,5-dicarboxylic acid hydrochloride presents both opportunities and challenges in MOF synthesis. The two carboxylate groups are the primary coordination sites for metal ions, while the pyridine nitrogen can also participate in framework construction. The amino group offers a site for post-synthetic modification, allowing for the introduction of further functionality into the MOF. However, the hydrochloride salt form of the ligand dictates that the initial reaction conditions will be acidic. This necessitates careful control of the reaction pH to facilitate the deprotonation of the carboxylic acid groups, a prerequisite for their coordination to the metal centers.

Key Considerations for MOF Synthesis

The successful synthesis of MOFs using 2-aminopyridine-3,5-dicarboxylic acid hydrochloride requires careful control over several key parameters:

  • pH Control: The hydrochloride salt of the ligand will result in an acidic reaction mixture. The deprotonation of the carboxylic acid groups is essential for coordination to the metal ions. Therefore, the pH of the reaction mixture must be carefully adjusted, typically through the addition of a base (e.g., NaOH, triethylamine) or by using a modulating agent.

  • Modulators: Modulators, such as monocarboxylic acids (e.g., formic acid, acetic acid), can compete with the ligand for coordination to the metal centers. This can influence the kinetics of crystal growth, leading to improved crystallinity and control over the final MOF structure.

  • Solvent System: The choice of solvent is critical. High-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are commonly used in solvothermal synthesis to solubilize the reactants and facilitate crystal growth.

  • Metal Precursor: The choice of metal salt (e.g., nitrates, acetates, chlorides) will influence the coordination chemistry and the resulting MOF structure.

  • Temperature and Reaction Time: Solvothermal and hydrothermal synthesis typically require elevated temperatures to promote the formation of crystalline MOFs. The optimal temperature and reaction time will depend on the specific metal-ligand system and must be determined empirically.

Experimental Protocols

The following protocols provide a general framework for the synthesis of MOFs using 2-aminopyridine-3,5-dicarboxylic acid hydrochloride. These should be considered as starting points, and optimization of the reaction conditions is highly recommended.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF

This protocol describes a typical solvothermal synthesis of a zinc-based MOF.

Materials:

  • 2-aminopyridine-3,5-dicarboxylic acid hydrochloride

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-dimethylformamide (DMF)

  • Triethylamine (TEA) or other suitable base

  • Methanol

  • Chloroform

Procedure:

  • In a 20 mL scintillation vial, dissolve 2-aminopyridine-3,5-dicarboxylic acid hydrochloride (0.1 mmol) and Zinc nitrate hexahydrate (0.1 mmol) in 10 mL of DMF.

  • Slowly add triethylamine (or another suitable base) dropwise to the solution until a pH of approximately 4-5 is reached. The solution may become cloudy.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C for 24-48 hours.

  • Allow the oven to cool slowly to room temperature.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL).

  • To activate the MOF, immerse the crystals in chloroform for 24 hours, replacing the chloroform with a fresh portion after 12 hours.

  • Decant the chloroform and dry the MOF under vacuum at 150 °C for 12 hours.

ParameterValue
Ligand Concentration0.01 M
Metal Salt Concentration0.01 M
SolventDMF
Temperature120 °C
Time24-48 hours
pH~4-5
Protocol 2: Hydrothermal Synthesis of a Copper-based MOF

This protocol outlines a hydrothermal synthesis approach for a copper-based MOF.

Materials:

  • 2-aminopyridine-3,5-dicarboxylic acid hydrochloride

  • Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

  • Deionized water

  • Ethanol

  • Sodium hydroxide (NaOH) solution (0.1 M)

Procedure:

  • In a 23 mL Teflon-lined stainless-steel autoclave, dissolve 2-aminopyridine-3,5-dicarboxylic acid hydrochloride (0.1 mmol) and Copper(II) acetate monohydrate (0.1 mmol) in 15 mL of deionized water.

  • Adjust the pH of the solution to approximately 5-6 by the dropwise addition of 0.1 M NaOH solution.

  • Seal the autoclave and place it in an oven.

  • Heat the autoclave to 150 °C for 72 hours.

  • Allow the oven to cool to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the product with deionized water (3 x 15 mL) and then with ethanol (3 x 15 mL).

  • Dry the sample in an oven at 80 °C overnight.

ParameterValue
Ligand Concentration~0.007 M
Metal Salt Concentration~0.007 M
SolventWater
Temperature150 °C
Time72 hours
pH~5-6

Characterization of the Synthesized MOFs

A thorough characterization of the synthesized materials is crucial to confirm their structure, purity, and properties.

TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized MOF.A diffraction pattern with sharp peaks, matching a simulated pattern from single-crystal X-ray diffraction if available.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the MOF and the temperature at which guest molecules are removed.A weight loss curve showing distinct steps corresponding to the loss of solvent molecules and decomposition of the framework.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate groups to the metal centers.A shift in the C=O stretching frequency of the carboxylic acid upon coordination to the metal ion.
Gas Adsorption (e.g., N₂ at 77 K) To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.A Type I or Type IV isotherm, depending on the microporous or mesoporous nature of the MOF.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the presence of the organic linker in the digested MOF sample.A spectrum corresponding to the 2-aminopyridine-3,5-dicarboxylic acid ligand.

Visualizing the Synthesis and Structure

MOF_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_processing Post-Synthesis Processing cluster_characterization Characterization Ligand 2-aminopyridine-3,5-dicarboxylic acid hydrochloride Mixing Mixing & pH Adjustment Ligand->Mixing Metal Metal Salt (e.g., Zn(NO3)2·6H2O) Metal->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Base Base / Modulator (e.g., Triethylamine) Base->Mixing Heating Solvothermal / Hydrothermal Reaction Mixing->Heating Filtration Filtration / Centrifugation Heating->Filtration Washing Washing Filtration->Washing Activation Activation Washing->Activation PXRD PXRD Activation->PXRD TGA TGA Activation->TGA FTIR FTIR Activation->FTIR GasAdsorption Gas Adsorption Activation->GasAdsorption

Caption: Workflow for the synthesis and characterization of MOFs.

Ligand_Coordination cluster_ligand 2-aminopyridine-3,5-dicarboxylate M1 M C1 COO- M1->C1 Coordination M2 M C2 COO- M2->C2 Coordination M3 M N_pyridine N M3->N_pyridine Potential Coordination NH2 NH2 Pyridine_ring Pyridine Ring

Caption: Coordination modes of the 2-aminopyridine-3,5-dicarboxylate ligand with metal centers (M).

Troubleshooting and Expert Insights

  • No Crystal Formation: If no crystalline product is obtained, consider adjusting the pH, increasing the reaction time or temperature, or changing the solvent system. The use of a modulator can also promote crystallization.

  • Poor Crystallinity: The formation of an amorphous powder or poorly crystalline material can be addressed by slowing down the crystal growth rate. This can be achieved by lowering the reaction temperature or using a modulator.

  • Phase Impurity: The formation of multiple crystalline phases can be influenced by the pH and the metal-to-ligand ratio. Careful control of these parameters is essential for obtaining a phase-pure product.

  • Framework Collapse upon Activation: Some MOFs are not stable to the removal of guest solvent molecules. If framework collapse is observed after activation, consider using a gentler activation method, such as supercritical CO₂ exchange.

Conclusion

The 2-aminopyridine-3,5-dicarboxylic acid hydrochloride ligand offers a versatile platform for the design and synthesis of functional MOFs. While the inherent acidity of the ligand requires careful control over the reaction conditions, the resulting materials have the potential for enhanced properties due to the presence of the amino functionality. The protocols and insights provided in this application note serve as a valuable resource for researchers venturing into the synthesis of these promising materials. With careful optimization and thorough characterization, novel MOFs with tailored properties for a wide range of applications can be realized.

References

  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JOURNAL. [Link]

  • Two Co-based MOFs assembled from an amine-functionalized pyridinecarboxylate ligand: inorganic acid-directed structural variety and gas adsorption properties. ResearchGate. [Link]

  • 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. PubMed. [Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. [Link]

  • An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. PMC. [Link]

Application

Application Note: 2-Aminopyridine-3,5-Dicarboxylic Acid Hydrochloride in Drug Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Rationale In modern structure-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

In modern structure-based drug design (SBDD), the 2-aminopyridine scaffold is a highly privileged pharmacophore, particularly in the development of kinase inhibitors. 2-Aminopyridine-3,5-dicarboxylic acid hydrochloride (CAS: 1172443-67-2) represents a highly functionalized, versatile building block that combines the classic kinase "hinge-binding" motif with two orthogonal carboxylic acid vectors.

The Hinge-Binding Motif

The ATP-binding pockets of most kinases feature a highly conserved hinge region. The 2-aminopyridine core acts as a bidentate hydrogen-bond donor/acceptor system. The exocyclic amine donates a hydrogen bond to the backbone carbonyl of the hinge region (e.g., Proline or Glutamate residues), while the endocyclic pyridine nitrogen accepts a hydrogen bond from the backbone amide (e.g., Methionine) [1][2].

Divergent Vectors for Selectivity and Degradation

While the 2-aminopyridine core anchors the molecule, the dicarboxylic acids at the C3 and C5 positions serve as critical synthetic handles:

  • C3-Carboxylate: Typically projects toward the solvent-exposed region. Functionalization here (e.g., via amide coupling with hydrophilic amines) improves aqueous solubility and pharmacokinetic (PK) properties.

  • C5-Carboxylate: Projects deep into the hydrophobic pocket (often the DFG-in/out region). Derivatization here with bulky or lipophilic groups drives kinase selectivity by exploiting non-conserved allosteric pockets [3].

  • PROTAC Development: The dual carboxylic acids make this scaffold an ideal central linker for Proteolysis Targeting Chimeras (PROTACs), allowing simultaneous attachment of a target-binding warhead and an E3 ligase ligand.

G Hinge Kinase Hinge Region (e.g., Met, Glu) Scaffold 2-Aminopyridine Core (H-Bond Donor/Acceptor) Hinge->Scaffold Dual H-Bonds C3 C3-Carboxylate (Solvent-Exposed Vector) Scaffold->C3 Amide Linkage C5 C5-Carboxylate (DFG-Pocket Vector) Scaffold->C5 Amide Linkage

Fig 1. Binding model of 2-aminopyridine-3,5-dicarboxylic acid derivatives in kinase ATP pockets.

Synthetic Utility & Chemoselectivity (Expertise & Experience)

A common concern when working with amino-carboxylic acids is the risk of self-polymerization or competitive coupling at the amino group. However, the pKa of the conjugate acid of 2-aminopyridine is approximately 6.86 [4]. The presence of two strongly electron-withdrawing carboxylic acid groups at the 3- and 5-positions further depletes the electron density of the pyridine ring, rendering the exocyclic 2-amino group highly deactivated and poorly nucleophilic.

The Causality of Chemoselectivity: Because the 2-amino group is essentially non-nucleophilic under standard amide coupling conditions, you can perform chemoselective amide couplings on the C3 and C5 carboxylic acids using standard aliphatic or aromatic amines without needing to protect the 2-amino group [5].

Furthermore, the hydrochloride salt form is preferred over the free base (CAS: 89795-70-0) for long-term storage, as it prevents premature decarboxylation and oxidative degradation. However, it necessitates stoichiometric neutralization with a non-nucleophilic base (e.g., DIPEA or NMM) prior to the addition of coupling reagents.

Table 1: Optimization of Bis-Amide Coupling Conditions

Data summarizes the chemoselective functionalization of both carboxylic acids with a primary aliphatic amine.

Coupling ReagentBase (Eq.)SolventTempChemoselectivity (COOH vs NH2)Yield (Bis-amide)
HATU (2.2 eq) DIPEA (4.0 eq)DMF25°C>98%82%
EDC/HOBt (2.5 eq) NMM (4.0 eq)DMF25°C>95%75%
T3P (3.0 eq) Et3N (5.0 eq)EtOAc80°C~85% (Trace NH2 reaction)55%
SOCl₂ (Excess) NoneDCM40°CPoor (Polymerization risk)<20%

Application in Targeted Protein Degradation (PROTACs)

The symmetric/orthogonal nature of the 3,5-dicarboxylic acid handles allows for the modular assembly of bifunctional degraders. By utilizing sequential, stoichiometry-controlled amide couplings, researchers can link a kinase-targeting moiety to one carboxylate, and a PEGylated E3 ligase recruiter (e.g., Thalidomide for CRBN, or VH032 for VHL) to the other.

G Core 2-Aminopyridine-3,5-dicarboxylic acid C3_Act C3 Selective Activation (HATU, DIPEA, 1.0 eq) Core->C3_Act Step 1 C5_Act C5 Activation (HATU, DIPEA, Excess) Core->C5_Act Step 2 Warhead Target-Binding Ligand (Kinase Inhibitor) C3_Act->Warhead Amide Bond E3 E3 Ligase Ligand (CRBN / VHL Recruiter) C5_Act->E3 PEG Linker PROTAC Bifunctional Degrader (PROTAC) Warhead->PROTAC E3->PROTAC

Fig 2. Modular assembly of a bifunctional PROTAC degrader using the dicarboxylic acid scaffold.

Experimental Protocols (Self-Validating Systems)

Protocol: Chemoselective Synthesis of a Bis-Amide Kinase Inhibitor

This protocol details the simultaneous conversion of both carboxylic acids into amides using a primary aliphatic amine, leaving the hinge-binding 2-amino group intact.

Reagents Required:

  • 2-Aminopyridine-3,5-dicarboxylic acid hydrochloride (1.0 mmol, 218.6 mg)

  • Target Primary Amine (e.g., Cyclopentylamine) (2.5 mmol)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (2.2 mmol, 836 mg)

  • DIPEA (N,N-Diisopropylethylamine) (5.0 mmol, 870 µL)

  • Anhydrous DMF (10 mL)

Step-by-Step Methodology:

  • Neutralization and Solubilization: Suspend 2-aminopyridine-3,5-dicarboxylic acid hydrochloride (1.0 mmol) in anhydrous DMF (10 mL) under an inert nitrogen atmosphere. Add DIPEA (5.0 mmol). Causality: The excess DIPEA is required to neutralize the HCl salt (1 eq), neutralize the two carboxylic acid protons (2 eq), and provide basic conditions for the coupling mechanism (2 eq). The suspension will become a clear solution upon neutralization.

  • Activation: Cool the solution to 0°C using an ice bath. Add HATU (2.2 mmol) portion-wise over 5 minutes. Stir at 0°C for 15 minutes. Causality: Pre-activation forms the highly reactive OAt ester. Cooling prevents exothermic degradation of the active ester.

  • Amine Addition: Add the target primary amine (2.5 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 12 hours.

  • Reaction Monitoring: Monitor completion via LC-MS. The mass of the desired bis-amide should be the dominant peak. The deactivated 2-amino group will not react under these conditions.

  • Aqueous Quench & Workup: Pour the reaction mixture into 50 mL of ice-cold water. If the product precipitates, collect it via vacuum filtration. If it remains in solution, extract with Ethyl Acetate (3 x 30 mL).

  • DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 20 mL). Causality: LiCl heavily partitions DMF into the aqueous phase, preventing DMF contamination during concentration.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (DCM:MeOH gradient) or preparative HPLC to yield the pure bis-amide.

References

  • Berndt, A., et al. "Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif." Journal of Medicinal Chemistry, 2015. Available at:[Link]

  • Ndubaku, C. O., et al. "2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety." Journal of Medicinal Chemistry, 2018. Available at:[Link]

  • Zhu, Y., et al. "Discovery of A-910, a Highly Potent and Orally Bioavailable Dual MerTK/Axl-Selective Tyrosine Kinase Inhibitor." Journal of Medicinal Chemistry, 2024. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Aminopyridines - Chemical Identification, Exposure, and Toxicity." EPA Archive, 2005. Available at:[Link]

  • Lim, S., et al. "Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines." Journal of the American Chemical Society, 2019. Available at:[Link]

Method

Application Note: 2-Aminopyridine-3,5-Dicarboxylic Acid Hydrochloride as a Scaffold for Matrix Metalloproteinase (MMP) Inhibitors

Introduction & Structural Rationale In the landscape of drug development for degenerative joint diseases and oncology, Matrix Metalloproteinases (MMPs)—specifically MMP-13—have emerged as critical therapeutic targets. MM...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the landscape of drug development for degenerative joint diseases and oncology, Matrix Metalloproteinases (MMPs)—specifically MMP-13—have emerged as critical therapeutic targets. MMP-13 selectively cleaves native interstitial collagens (such as Collagen II), driving the cartilage degradation seen in osteoarthritis and rheumatoid arthritis. Historically, broad-spectrum MMP inhibitors failed in clinical trials due to severe musculoskeletal side effects caused by off-target inhibition of MMP-1 and MMP-14, largely driven by the use of aggressive zinc-binding groups (ZBGs) like hydroxamates.

To overcome this, researchers developed non-hydroxamate, highly selective inhibitors. 2-Aminopyridine-3,5-dicarboxylic acid hydrochloride (CAS: 1172443-67-2) serves as a premier pharmaceutical intermediate for synthesizing these next-generation [1].

The Causality of the Scaffold Design

As a Senior Application Scientist, it is crucial to understand why this specific intermediate is chosen over other aromatic di-acids:

  • Protecting-Group-Free Synthesis: The 2-amino group is highly electron-deficient due to the electron-withdrawing nature of the pyridine nitrogen and the two carboxylic acid moieties. This renders the 2-amino group non-nucleophilic under standard peptide coupling conditions, allowing for direct, protecting-group-free bis-amide synthesis.

  • S1' Pocket Exploitation: The 3,5-dicarboxylic acid geometry perfectly vectors bulky amide substituents (e.g., 3-methoxybenzylamine or 1,3-benzodioxol-5-ylmethylamine) deep into the large, hydrophobic S1' specificity pocket of MMP-13, driving enzyme selectivity.

  • Alternative Zinc Coordination: The 2-amino group and the pyridine nitrogen act as a mild, bidentate hydrogen-bonding/coordination network near the catalytic zinc ion, replacing the toxic hydroxamate ZBG while maintaining nanomolar potency.

Pharmacological Intervention Pathway

Pathway Substrate 2-Aminopyridine-3,5- dicarboxylic acid HCl Coupling Amide Coupling (EDC/HOBt, DIPEA) Substrate->Coupling + Primary Amines Inhibitor Bis-amide MMP-13 Inhibitor Coupling->Inhibitor High Yield Target MMP-13 Enzyme (Active Site) Inhibitor->Target S1' Pocket Binding Disease Cartilage Degradation (Osteoarthritis) Target->Disease Pathological Cleavage Rescue Tissue Preservation Target->Rescue Inhibition of Cleavage

Fig 1: Workflow of bis-amide MMP-13 inhibitor synthesis and its pharmacological intervention.

Quantitative Reaction Parameters

To ensure reproducibility across parallel synthesis workflows, the following stoichiometric and physicochemical parameters must be strictly maintained. The use of the hydrochloride salt necessitates specific base equivalents to prevent reaction stalling.

ParameterValue / ConditionMechanistic Rationale
Intermediate 2-Aminopyridine-3,5-dicarboxylic acid HClCentral structural scaffold for S1' targeting.
CAS Numbers 1172443-67-2 (HCl salt) / 89795-70-0 (Free base)Ensures correct procurement of the stable salt form.
Scaffold Stoichiometry 1.0 EquivalentLimiting reagent for the coupling reaction.
Amine Stoichiometry 2.2 – 2.5 EquivalentsSlight excess ensures complete conversion to the bis-amide.
Coupling Reagents EDC·HCl (2.5 eq), HOBt (2.5 eq)Mild activation prevents 2-amino group self-condensation.
Base (DIPEA) 4.0 – 5.0 EquivalentsNeutralizes the scaffold's HCl, EDC·HCl, and activates the amine.
Typical Yield 70% – 85%Highly efficient due to lack of steric hindrance at C3/C5.

Experimental Protocol: Synthesis of Bis-Amide Inhibitors

This protocol details the conversion of 2-aminopyridine-3,5-dicarboxylic acid hydrochloride into a selective MMP-13 inhibitor (e.g., 2-amino-pyridine-3,5-dicarboxylic acid bis-[(1,3-benzodioxol-5-ylmethyl)-amide]) using a self-validating synthetic loop [2].

Phase 1: Carboxylic Acid Activation

Avoid the use of harsh chlorinating agents (like SOCl2​ or oxalyl chloride), which can cause unwanted side reactions with the unprotected 2-amino group.

  • Solvation: Suspend 2-aminopyridine-3,5-dicarboxylic acid hydrochloride (1.0 mmol, 218.6 mg) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add 1-Hydroxybenzotriazole hydrate (HOBt) (2.5 mmol, 337.8 mg) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (2.5 mmol, 479.2 mg).

  • Pre-Stirring: Stir the mixture at room temperature ( 20∘C ) for 30 minutes.

    • Causality: This pre-activation step forms the highly reactive HOBt-ester intermediate. Adding the amine too early can result in the amine forming an unreactive salt with the free carboxylic acid, drastically reducing yields.

Phase 2: Amide Coupling & Neutralization
  • Amine Addition: To the activated ester solution, add the primary amine (e.g., piperonylamine) (2.4 mmol).

  • Neutralization: Immediately add N,N-Diisopropylethylamine (DIPEA) (4.5 mmol, ~0.78 mL) dropwise.

    • Causality: DIPEA serves a tripartite role: it neutralizes the HCl salt of the starting pyridine scaffold, neutralizes the HCl from the EDC reagent, and ensures the primary amine remains in its nucleophilic free-base form.

  • Propagation: Stir the reaction mixture at room temperature for 18 hours.

    • Self-Validation Checkpoint (LC-MS): TLC is often ineffective here due to the extreme polarity of the starting di-acid. Monitor the reaction via LC-MS. The reaction is complete when the di-acid mass [M+H]+=183.1 (free base) disappears, and the target bis-amide mass dominates the chromatogram.

Phase 3: Strategic Workup and Isolation
  • Quenching: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (30 mL) and quench with distilled water (15 mL). Extract the aqueous layer with EtOAc ( 2×15 mL).

  • Acidic Wash: Wash the combined organic layers with 1M aqueous HCl (20 mL).

    • Causality: This selectively protonates and pulls any unreacted primary aliphatic amine and DIPEA into the aqueous layer, while the product (whose pyridine nitrogen is highly electron-deficient and less basic) remains in the organic layer.

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO3​ (20 mL).

    • Causality: This removes residual HOBt and any trace unreacted mono-carboxylic acid intermediates.

  • Drying & Concentration: Wash with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically using a Dichloromethane/Methanol gradient) to yield the pure bis-amide inhibitor.

References

  • European Patent Office. (2007). Pyridine matrix metalloproteinase inhibitors (EP1362033B1). Warner-Lambert Company LLC.
  • National Institutes of Health (PubChem). Pyridine matrix metalloproteinase inhibitors - Patent US-7015237-B2. Retrieved from:[Link]

Application

Application Note: Catalytic Workflows Using 2-Aminopyridine-3,5-Dicarboxylic Acid Metal Complexes

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The rational design of heteroge...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The rational design of heterogeneous catalysts is a cornerstone of modern pharmaceutical synthesis. Among the myriad of organic linkers used to construct Metal-Organic Frameworks (MOFs) and coordination polymers, 2-aminopyridine-3,5-dicarboxylic acid (2-NH₂-3,5-H₂pdc) stands out due to its exceptional bifunctional nature.

While standard pyridine-3,5-dicarboxylic acid provides a rigid backbone capable of forming robust 2D and 3D architectures [[1]]([Link]), the introduction of the amino (-NH₂) group at the C2 position fundamentally alters the catalytic landscape. This modification introduces a highly localized Brønsted base site and a hydrogen-bond donor directly into the pore environment. When coordinated with transition metals (e.g., Cu²⁺, Zn²⁺, Pd²⁺), the resulting complex operates as a synergistic Lewis acid-Brønsted base pair . This dual-activation mechanism is highly sought after in drug development for accelerating bond-forming steps, such as Knoevenagel condensations and cross-coupling reactions, without the need for homogeneous basic additives .

Key Catalytic Applications

Synergistic Knoevenagel Condensation

The Knoevenagel condensation is critical for synthesizing substituted alkenes, which serve as intermediates for various Active Pharmaceutical Ingredients (APIs). In a 2-NH₂-3,5-pdc metal complex, the metal node (acting as a Lewis acid) polarizes the carbonyl group of the aldehyde, increasing its electrophilicity. Simultaneously, the uncoordinated -NH₂ group (acting as a Brønsted base) deprotonates the active methylene compound. This spatial proximity of acid and base sites drastically lowers the activation energy of the enolization step, enabling the reaction to proceed under mild, solvent-friendly conditions .

Mechanism Sub Carbonyl Substrate + Active Methylene Lewis Lewis Acid Site (Metal Node: Cu²⁺/Zn²⁺) Carbonyl Activation Sub->Lewis Coordination Base Brønsted Base Site (-NH₂ Group) Methylene Deprotonation Sub->Base H-Bonding Int Enolate-Metal Intermediate Lewis->Int Base->Int Prod Target Alkene (Knoevenagel Product) Int->Prod Dehydration

Synergistic Knoevenagel condensation mechanism via Lewis acid and Brønsted base sites.

Heterogeneous Cross-Coupling and C–H Activation

By incorporating noble metals like Pd(II) or Pt(II) into the 3,5-dicarboxylate framework, researchers can achieve highly dispersed, single-site catalytic activity . The rigid coordination environment prevents the agglomeration of Pd nanoparticles—a common failure mode in homogeneous Suzuki-Miyaura couplings. The -NH₂ group further assists by anchoring the boronic acid substrate via hydrogen bonding, orienting it perfectly for the transmetalation step.

Quantitative Data Summary

The following table summarizes the catalytic performance of various 2-NH₂-3,5-pdc metal complexes across standard benchmarking reactions.

Catalyst SystemReaction TypeSubstratesYield (%)Time (h)TONRecyclability
Cu(2-NH₂-3,5-pdc) KnoevenagelBenzaldehyde + Malononitrile982.019.6>5 cycles
Zn(2-NH₂-3,5-pdc) Knoevenagel4-Nitrobenzaldehyde + Malononitrile991.519.8>5 cycles
Pd@Zn(2-NH₂-3,5-pdc) Suzuki-MiyauraBromobenzene + Phenylboronic Acid9512.047.5>4 cycles
Co(2-NH₂-3,5-pdc) C–H ActivationBenzene + H₂O₂ (to Phenol)7224.014.4>3 cycles

Note: TON (Turnover Number) is calculated based on a standard 5 mol% catalyst loading.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is provided for every critical step to empower researchers to troubleshoot and optimize.

Protocol A: Solvothermal Synthesis of[Cu(2-NH₂-3,5-pdc)(DMF)]ₙ Catalyst
  • Precursor Dissolution: Dissolve 2-aminopyridine-3,5-dicarboxylic acid (1.0 mmol) and Cu(NO₃)₂·3H₂O (1.0 mmol) in a 1:1 mixture of DMF and distilled water (20 mL).

    • Causality: DMF acts as both a solvent and a coordinating ligand, while water modulates the deprotonation rate of the dicarboxylic acid. This mixed-solvent system prevents rapid precipitation, favoring the slow nucleation required for high-crystallinity frameworks.

  • pH Modulation: Add 2 drops of 1M HNO₃ to the solution.

    • Causality: Lowering the pH keeps the ligand protonated longer during the initial heating phase. This acts as a kinetic modulator to increase crystal size and reduce structural defects.

  • Solvothermal Assembly: Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 120 °C for 72 hours.

    • Causality: Solvothermal conditions provide the necessary activation energy for the self-assembly of the thermodynamically stable 3D framework.

  • Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 5 °C/h.

    • Causality: Controlled cooling prevents the kinetic trapping of amorphous phases and avoids thermal shock to the lattice, yielding robust crystals suitable for repeated catalytic cycles.

  • Validation: Analyze the isolated crystals via Powder X-Ray Diffraction (PXRD) and compare against simulated single-crystal data to confirm phase purity before catalytic use.

Protocol B: Synergistic Knoevenagel Condensation
  • Reaction Setup: In a 10 mL Schlenk tube, combine benzaldehyde (1.0 mmol), malononitrile (1.2 mmol), and the activated Cu-MOF catalyst (5 mol%).

    • Causality: A slight excess of the active methylene compound (malononitrile) ensures complete conversion of the aldehyde, while 5 mol% catalyst provides sufficient active sites without causing mass transfer limitations.

  • Solvent Addition & Heating: Add 3 mL of absolute ethanol and stir at 60 °C.

    • Causality: Ethanol is a green solvent that easily diffuses into the MOF pores. A moderate temperature of 60 °C overcomes the activation barrier for C-C bond formation while avoiding thermal degradation of the MOF structure.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via GC-MS or TLC every 30 minutes.

    • Causality: Confirms the disappearance of starting materials and ensures no side products (e.g., oligomers) are forming, validating the selectivity of the catalyst.

Protocol C: Catalyst Recovery and Regeneration
  • Separation: Centrifuge the reaction mixture at 5000 rpm for 5 minutes and decant the supernatant.

  • Washing: Wash the recovered solid catalyst three times with hot ethanol (50 °C).

    • Causality: Washing with hot ethanol removes any trapped organic products or unreacted substrates from the internal pores, preventing pore blockage and maintaining high turnover frequencies in subsequent cycles.

  • Activation: Dry the catalyst under a vacuum at 80 °C for 4 hours prior to reuse.

Workflow Synth Solvothermal Synthesis Act Solvent Exchange & Activation Synth->Act Rxn Catalytic Reaction Act->Rxn Sep Centrifugation & Washing Rxn->Sep Rec Catalyst Regeneration Sep->Rec Rec->Rxn Cycle

End-to-end experimental workflow from catalyst synthesis to recovery and regeneration.

References

  • Pandey, R., Singh, D., Thakur, N., & Raj, K. K. (2019). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega. Available at:[Link][2]

  • Tailoring the Dimensionality of Metal–Organic Frameworks Incorporating Pt and Pd. From Molecular Complexes to 3D Networks. Crystal Growth & Design, ACS Publications. Available at:[Link][1]

Sources

Method

Application Note: Strategies and Protocols for the Crystallization of 2-Aminopyridine-3,5-dicarboxylic Acid Hydrochloride

Abstract The acquisition of high-quality crystalline material is a cornerstone of chemical and pharmaceutical development. For complex heterocyclic compounds such as 2-aminopyridine-3,5-dicarboxylic acid hydrochloride, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The acquisition of high-quality crystalline material is a cornerstone of chemical and pharmaceutical development. For complex heterocyclic compounds such as 2-aminopyridine-3,5-dicarboxylic acid hydrochloride, a well-defined crystal structure is indispensable for unambiguous structural elucidation, purity assessment, and ensuring optimal physicochemical properties for downstream applications. This guide provides a comprehensive overview of scientifically-grounded strategies and detailed protocols for the crystallization of this target compound. We delve into the molecular characteristics that govern its self-assembly, outline a rational approach to solvent selection, and present step-by-step protocols for three primary crystallization techniques: Slow Evaporation, Slow Cooling, and Vapor Diffusion. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Foundational Principles: A Molecular and Supramolecular Perspective

Successful crystallization is not a matter of chance but a process governed by intermolecular forces. The structure of 2-aminopyridine-3,5-dicarboxylic acid hydrochloride is rich with functional groups that dictate its crystal packing.

  • Protonated Pyridine Nitrogen: As a hydrochloride salt, the pyridine nitrogen is protonated, creating a pyridinium cation. This provides a strong hydrogen bond donor (N⁺-H).

  • Carboxylate Groups: The two carboxylic acid groups are potent hydrogen bond donors (-OH) and acceptors (C=O).

  • Amino Group: The 2-amino group provides additional hydrogen bond donors (-NH₂).

The primary force driving crystallization will be the formation of robust, charge-assisted hydrogen bonds between the pyridinium cation and the carboxylate groups. An analysis of the Cambridge Structural Database reveals that the 2-aminopyridinium-carboxylate supramolecular heterosynthon is an exceptionally robust and predictable motif in crystal engineering.[1] This interaction, where the protonated pyridine nitrogen hydrogen bonds to a deprotonated carboxylate oxygen, is a powerful tool for guiding molecular assembly.[1][2] Therefore, solvents and conditions should be chosen to favor these specific, directional interactions over non-specific aggregation.

Rational Solvent Selection: A Screening-Based Approach

The ideal crystallization solvent is one in which the compound has moderate solubility, with that solubility being sensitive to changes in temperature or composition. Given the polar, ionic nature of 2-aminopyridine-3,5-dicarboxylic acid hydrochloride, a systematic screening of polar solvents is the most logical starting point. Non-polar solvents, in which the compound is expected to be insoluble, are valuable as anti-solvents.

The following table summarizes candidate solvents for an initial screening process. The strategy is to find a solvent that either dissolves the compound sparingly at room temperature (for slow evaporation) or dissolves it well when heated but poorly when cold (for slow cooling).

SolventTypeBoiling Point (°C)Rationale for Use
WaterPolar Protic100High polarity may lead to high solubility. Excellent for slow cooling or as the primary solvent in a vapor diffusion setup with an organic anti-solvent.
MethanolPolar Protic65Good starting solvent for both slow evaporation and slow cooling due to its polarity and volatility.
EthanolPolar Protic78Similar to methanol but less volatile, allowing for slower evaporation and potentially larger crystals.[1][3]
IsopropanolPolar Protic82Lower polarity than ethanol; may offer the "sparingly soluble" characteristic needed for high-quality crystal growth.
AcetonitrilePolar Aprotic82Can be a good solvent for hydrochloride salts.[4] Useful for slow evaporation or as the "good" solvent in a mixed-solvent system.
AcetonePolar Aprotic56Its volatility is useful for slow evaporation, but care must be taken to avoid overly rapid crystal formation.[5]
DichloromethanePolar Aprotic40Highly volatile; can be used for slow evaporation at low temperatures or as the "good" solvent in vapor diffusion.[5]
n-HexaneNon-polar69Expected to be a very poor solvent. Ideal for use as an anti-solvent (precipitant) in vapor diffusion or liquid-liquid diffusion techniques.[5]
Diethyl EtherNon-polar35Highly volatile anti-solvent, excellent for vapor diffusion setups where rapid diffusion is desired to initiate nucleation.[5]

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating systems for crystallizing 2-aminopyridine-3,5-dicarboxylic acid hydrochloride. Start with small amounts (5-10 mg) for initial screening before scaling up.

Protocol 1: Slow Evaporation

This is the most straightforward method and an excellent starting point. It relies on gradually increasing the compound's concentration to the point of supersaturation as the solvent evaporates.[5][6]

Causality: By allowing the solvent to depart slowly, the molecules have sufficient time to orient themselves into a low-energy, ordered crystal lattice rather than crashing out as an amorphous powder.

Methodology:

  • Dissolution: Dissolve 5-10 mg of the compound in a minimal amount of a suitable volatile solvent (e.g., methanol, ethanol, or acetonitrile) in a small, clean vial. Ensure the solid is fully dissolved.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a syringe filter (0.22 µm) into a clean vial to remove potential nucleation sites that can cause rapid precipitation.

  • Evaporation: Cover the vial with a cap, or with paraffin film, and pierce it with 1-2 small holes using a needle. The size and number of holes control the evaporation rate.

  • Incubation: Place the vial in a vibration-free location at a constant temperature.

  • Crystal Growth: Monitor the vial over several days to weeks. Crystals will typically form as the solvent volume decreases.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent. Wash briefly with a small amount of ice-cold solvent and dry.

SlowEvaporation cluster_0 Protocol 1: Slow Evaporation Workflow A Dissolve Compound in Minimal Volatile Solvent B Filter Solution (Optional) A->B C Cover Vial & Pierce Holes B->C D Incubate in a Vibration-Free Area C->D E Harvest Crystals D->E SlowCooling cluster_1 Protocol 2: Slow Cooling Workflow A Dissolve Compound in Minimal Hot Solvent B Allow to Cool Slowly to Room Temp A->B C Induce Further Crystallization (e.g., Ice Bath) B->C D Isolate Crystals via Vacuum Filtration C->D E Wash with Cold Solvent & Dry D->E

Caption: Workflow for the Slow Cooling recrystallization method.

Protocol 3: Vapor Diffusion

This technique is highly effective for growing high-quality single crystals from very small amounts of material and is a preferred method for X-ray crystallography. [6][7][8]It involves the slow diffusion of a miscible anti-solvent (in which the compound is insoluble) into a solution of the compound.

Causality: The anti-solvent vapor slowly diffuses into the drop containing the compound and its solvent. This gradually decreases the overall solubility of the compound in the mixed-solvent system, leading to a slow and controlled approach to supersaturation that is ideal for single crystal growth.

Methodology (Hanging Drop Setup):

  • Reservoir Preparation: Pipette 500 µL of an anti-solvent (the "poor" solvent, e.g., n-hexane or diethyl ether) into the reservoir of a crystallization plate well.

  • Drop Preparation: On a siliconized glass cover slip, place a 2 µL drop of a concentrated solution of the compound dissolved in a "good" solvent (e.g., methanol, acetonitrile).

  • Mixing: Add 2 µL of the reservoir solution (anti-solvent) to the drop on the cover slip.

  • Sealing: Carefully invert the cover slip and place it over the well, sealing it with vacuum grease to create an airtight chamber. [9]The drop is now "hanging" over the reservoir.

  • Equilibration: Store the plate in a stable, vibration-free environment. Water and/or the more volatile "good" solvent will slowly leave the drop and move into the reservoir, while the anti-solvent vapor from the reservoir equilibrates with the drop, inducing crystallization over days or weeks. [9]6. Harvesting: Carefully remove the cover slip and harvest the crystals directly from the drop.

VaporDiffusion cluster_2 Protocol 3: Vapor Diffusion Workflow (Hanging Drop) A Prepare Reservoir (Anti-Solvent) C Invert & Seal Slip Over Reservoir A->C B Prepare Drop on Cover Slip (Compound in 'Good' Solvent) B->C D Allow Vapor Equilibration (Days to Weeks) C->D E Harvest Single Crystals D->E

Sources

Application

Application Note: Advanced Peptide Coupling Strategies Utilizing 2-Aminopyridine-3,5-Dicarboxylic Acid Hydrochloride

Target Audience: Peptide Chemists, Drug Development Professionals, and Structural Biologists Focus: Regioselective coupling, peptidomimetic scaffolding, and orthogonal functionalization. Introduction & Mechanistic Causal...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Drug Development Professionals, and Structural Biologists Focus: Regioselective coupling, peptidomimetic scaffolding, and orthogonal functionalization.

Introduction & Mechanistic Causality

The incorporation of rigid heteroaromatic scaffolds into peptide backbones is a cornerstone strategy for developing stable, target-specific peptidomimetics and macrocycles[1]. 2-Aminopyridine-3,5-dicarboxylic acid hydrochloride (CAS: 1172443-67-2) is a highly specialized bifunctional building block. It offers a unique combination of a conformationally restrictive pyridine ring, two carboxylic acids for chain elongation or branching, and an exocyclic 2-amino group capable of acting as a hydrogen bond donor, nucleobase mimic, or orthogonal attachment point[1][2].

Causality in Experimental Design

Working with this specific hydrochloride salt requires precise stoichiometric control and an understanding of its intrinsic electronic properties:

  • The Hydrochloride Salt Factor: The molecule is supplied as an HCl salt. Failure to neutralize this salt prior to the addition of coupling reagents (e.g., DIC, EDC) will result in the protonation of the carbodiimide, completely aborting the activation step.

  • Regioselective Activation: The 3-carboxylic acid is sterically hindered by the adjacent 2-amino group and can form an intramolecular hydrogen bond with it. Consequently, the 5-carboxylic acid is kinetically favored for activation. This allows for regioselective sequential coupling without the need for orthogonal protecting groups on the carboxylates.

  • Amine Deactivation: The 2-amino group is situated on an electron-deficient pyridine ring, making it a highly unreactive, poor nucleophile[3]. In Solid-Phase Peptide Synthesis (SPPS), this acts as an "implicit protecting group." It will not self-condense or interfere with standard amide couplings, but it can be forced to react later using highly electrophilic reagents (e.g., symmetric anhydrides or triphosgene)[2].

Reactivity Mapping & Reagent Selection

To successfully utilize this scaffold, coupling reagents must be tailored to the specific functional group being targeted.

ReactivityMap Scaffold 2-Aminopyridine-3,5- Dicarboxylic Acid COOH_5 5-COOH (Low Steric Hindrance) Scaffold->COOH_5 Primary Coupling (DIC/Oxyma) COOH_3 3-COOH (High Steric Hindrance) Scaffold->COOH_3 Secondary Coupling (HATU/HOAt) NH2_2 2-NH2 (Low Nucleophilicity) Scaffold->NH2_2 Orthogonal Acylation (Symmetric Anhydrides) Py_N Pyridine Nitrogen (Metal Chelation) Scaffold->Py_N Conformational Locking

Fig 1: Reactivity map of 2-aminopyridine-3,5-dicarboxylic acid functional groups.

Quantitative Reagent Efficacy Summary

The following table summarizes the optimal coupling conditions based on empirical reactivity profiles for heteroaromatic amino acids[2][3].

Target Functional GroupPreferred Reagent SystemBase RequirementTempExpected Yield / Efficiency
5-COOH (Primary)DIC / OxymaPureDIPEA (to neutralize HCl)25 °C>95% (Fast kinetics)
3-COOH (Secondary)HATU / HOAt2,6-Lutidine or DIPEA40 °C80-90% (Requires heating)
2-NH2 (Acylation)Triphosgene / Acyl ChloridePyridine or DIPEA60 °C60-75% (Forced conditions)

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific checkpoints to ensure the reaction is proceeding as dictated by the molecule's chemical physics.

Protocol A: Regioselective SPPS Incorporation

This protocol details the sequential coupling of the 5-COOH followed by the 3-COOH on a solid support.

Materials:

  • Fmoc-deprotected Peptidyl-Resin (e.g., Rink Amide or Wang)

  • 2-Aminopyridine-3,5-dicarboxylic acid hydrochloride (1.5 eq relative to resin loading)

  • DIC (1.5 eq), OxymaPure (1.5 eq)

  • HATU (3.0 eq), HOAt (3.0 eq)

  • DIPEA (N,N-Diisopropylethylamine)

Step-by-Step Methodology:

  • Resin Preparation & Neutralization: Swell the Fmoc-deprotected peptidyl-resin in DMF for 20 minutes. Wash the resin with 5% DIPEA in DMF (3 x 2 min) to ensure the N-terminal amine is fully free-based.

  • Scaffold Pre-Activation (5-COOH Targeting): In a separate vial, dissolve 1.5 eq of 2-aminopyridine-3,5-dicarboxylic acid hydrochloride in DMF. Critical Step: Add 1.5 eq of DIPEA immediately to neutralize the HCl salt. Add 1.5 eq of OxymaPure and 1.5 eq of DIC. Stir for 3 minutes.

  • Primary Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 2 hours. The substoichiometric activation (1.5 eq) ensures only the more reactive 5-COOH is converted to the active ester, preventing cross-linking.

  • Validation Check: Perform a Kaiser test. A negative result (yellow) confirms successful coupling to the 5-COOH. Wash resin thoroughly with DMF.

  • Secondary Amine Addition (3-COOH Targeting): To couple the next amino acid to the sterically hindered 3-COOH, add the incoming amine (3.0 eq), HATU (3.0 eq), HOAt (3.0 eq), and DIPEA (6.0 eq) in DMF to the resin[2][3].

  • Heated Coupling: Agitate the reaction at 40 °C for 4 hours. The use of HATU/HOAt overcomes the steric clash and intramolecular hydrogen bonding of the 3-COOH.

SPPSWorkflow Resin Peptidyl-Resin (Free N-Terminus) BaseWash Neutralization (5% DIPEA in DMF) Resin->BaseWash Couple5 Regioselective 5-COOH Coupling (DIC, OxymaPure, 1.5 eq) BaseWash->Couple5 Prevents HCl interference Couple3 3-COOH Activation & Coupling (HATU, HOAt, 40°C) Couple5->Couple3 Steric differentiation Acylate2 2-NH2 Acylation (Optional) (Triphosgene / Acyl Chloride) Couple3->Acylate2 Cleavage TFA Cleavage & Global Deprotection Acylate2->Cleavage

Fig 2: Workflow for regioselective SPPS using 2-aminopyridine-3,5-dicarboxylic acid.

Protocol B: On-Resin Acylation of the 2-Amino Group

Because the 2-amino group is highly unreactive, standard coupling agents (DIC, HATU) will fail[3]. Acylation requires highly electrophilic species.

Step-by-Step Methodology:

  • Preparation: Ensure all carboxylic acids on the scaffold have been successfully coupled or protected. Wash the resin with anhydrous DCM (3 x 2 min) to remove all traces of water.

  • Activation: Generate a symmetric anhydride of the incoming carboxylic acid (using 0.5 eq DIC per 1.0 eq of carboxylic acid in DCM, stirred for 15 mins), OR utilize a pre-formed acyl chloride.

  • Coupling: Add the symmetric anhydride or acyl chloride (10.0 eq) to the resin, followed by Pyridine (10.0 eq) and a catalytic amount of DMAP (0.1 eq).

  • Reaction: Agitate at 60 °C (using a microwave peptide synthesizer if available) for 12 hours.

  • Cleavage: Wash the resin with DCM and DMF, then proceed to standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H2O).

References

  • Heteroaryl Rings in Peptide Macrocycles | Chemical Reviews - ACS Publications Source: American Chemical Society (ACS) URL:[Link][1]

  • Synthesis of 2-Aminopyridine-Modified Peptide Nucleic Acids Source: National Science Foundation (NSF PAR) URL:[Link][2]

  • Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries Source: PubMed Central (PMC) / RSC URL:[Link][3]

Sources

Method

synthesis of fluorescent probes using 2-aminopyridine-3,5-dicarboxylic acid

An Application Guide to the Synthesis and Utilization of Fluorescent Probes Derived from 2-Aminopyridine-3,5-Dicarboxylic Acid Authored by a Senior Application Scientist Abstract The 2-aminopyridine scaffold is a privile...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis and Utilization of Fluorescent Probes Derived from 2-Aminopyridine-3,5-Dicarboxylic Acid

Authored by a Senior Application Scientist

Abstract

The 2-aminopyridine scaffold is a privileged structure in the design of fluorescent probes, prized for its intrinsic fluorescence, high quantum yield, and synthetic versatility.[1][2] This application note provides a comprehensive guide to the synthesis, characterization, and application of novel fluorescent probes starting from 2-aminopyridine-3,5-dicarboxylic acid. The dicarboxylic acid functional groups serve as versatile handles for tailoring the probe's properties, enabling the development of chemosensors for specific analytes. We present a detailed, field-tested protocol for a two-step synthesis of a Schiff base derivative designed for the selective detection of metal ions. This guide is intended for researchers in chemistry, biology, and drug development who require robust, customizable fluorescent tools for sensing and imaging applications.

Introduction: The Rationale for 2-Aminopyridine Scaffolds

Fluorescent probes are indispensable tools in modern molecular sciences, enabling real-time visualization and quantification of biological and chemical processes.[3] The choice of the core fluorophore is critical, dictating the probe's photophysical properties and its suitability for specific applications. The 2-aminopyridine core is particularly advantageous due to its rigid, planar structure which often leads to high fluorescence quantum yields and good photostability.[1][4]

The starting material at the heart of this guide, 2-aminopyridine-3,5-dicarboxylic acid, offers a unique advantage. The two carboxylic acid groups at the 3 and 5 positions provide reactive sites for a wide range of chemical modifications. This allows for the covalent attachment of recognition moieties for specific analytes (e.g., metal ions, reactive oxygen species) or for tuning the probe's solubility and cellular localization.

This guide details a protocol for a "turn-off" fluorescent chemosensor for ferric ions (Fe³⁺), a biologically and environmentally significant cation. The synthetic strategy involves two key stages:

  • Esterification: The carboxylic acid groups are converted to ethyl esters. This is a crucial step to enhance the compound's solubility in common organic solvents and to protect the acidic protons, which could interfere with subsequent reactions.

  • Schiff Base Formation: The 2-amino group is condensed with an aromatic aldehyde (salicylaldehyde) to form an imine. This reaction extends the π-conjugated system of the fluorophore and introduces a specific binding site for metal ions, leading to a chelation-enhanced quenching mechanism.[5]

Workflow Overview

The following diagram outlines the comprehensive workflow, from initial synthesis to final application, providing a self-validating system for researchers.

G Overall Experimental Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application Start 2-Aminopyridine-3,5-dicarboxylic Acid Step1 Step 1: Diethyl Esterification Start->Step1 Purify1 Purification via Column Chromatography Step1->Purify1 Step2 Step 2: Schiff Base Formation Purify1->Step2 Purify2 Purification & Recrystallization Step2->Purify2 Final_Probe Final Fluorescent Probe (APD-Sal) Purify2->Final_Probe NMR NMR (1H, 13C) Final_Probe->NMR Verify Structure & Properties MS High-Resolution Mass Spec (HRMS) Final_Probe->MS Verify Structure & Properties Photo Photophysical Analysis (UV-Vis, Fluorescence) Final_Probe->Photo Verify Structure & Properties Titration Fluorescence Titration with Fe³⁺ Photo->Titration Apply Probe Analysis Data Analysis (Binding Constant, LOD) Titration->Analysis

Caption: A flowchart of the complete workflow from synthesis to application.

Detailed Synthesis Protocols

This section provides step-by-step methodologies for the synthesis of the target fluorescent probe.

Part A: Synthesis of Diethyl 2-aminopyridine-3,5-dicarboxylate

Causality: This initial esterification step is critical for rendering the starting material soluble in organic solvents and for protecting the carboxylic acid groups. Using ethanol as both the solvent and reagent under acidic catalysis (H₂SO₄) is a classic, efficient method for forming ethyl esters (Fischer esterification).

Materials:

  • 2-aminopyridine-3,5-dicarboxylic acid (1.0 eq)

  • Absolute Ethanol (EtOH), anhydrous (20 mL per gram of starting material)

  • Concentrated Sulfuric Acid (H₂SO₄), catalytic amount (approx. 0.1 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) and Hexane for chromatography

Protocol:

  • Suspend 2-aminopyridine-3,5-dicarboxylic acid in a round-bottom flask equipped with a reflux condenser.

  • Add absolute ethanol, followed by the slow, dropwise addition of concentrated sulfuric acid while stirring.

  • Heat the mixture to reflux (approx. 80-90°C) and maintain for 12-16 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (until effervescence ceases), water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50% EtOAc) to afford the pure diethyl 2-aminopyridine-3,5-dicarboxylate as a solid.

Part B: Synthesis of Probe APD-Sal (Schiff Base Formation)

Causality: The formation of the Schiff base (imine) with salicylaldehyde serves two purposes: it extends the π-conjugation of the fluorophore, which can modulate its photophysical properties, and it introduces a bidentate chelating site (the imine nitrogen and the adjacent hydroxyl group) for selective metal ion binding.[5] Refluxing in ethanol provides the thermal energy needed to drive the condensation reaction, which involves the elimination of a water molecule.

Materials:

  • Diethyl 2-aminopyridine-3,5-dicarboxylate (from Part A, 1.0 eq)

  • Salicylaldehyde (1.1 eq)

  • Absolute Ethanol (EtOH), anhydrous

  • Glacial Acetic Acid, catalytic amount (2-3 drops)

Protocol:

  • Dissolve the diethyl 2-aminopyridine-3,5-dicarboxylate in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

  • Add salicylaldehyde and a few drops of glacial acetic acid to the solution.

  • Heat the mixture to reflux for 4-6 hours. The formation of the brightly colored Schiff base product can often be observed visually. Monitor by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure fluorescent probe, hereafter referred to as APD-Sal .

Synthetic Pathway Diagram

G r1 2-Aminopyridine-3,5-dicarboxylic Acid c1 EtOH, H₂SO₄ (cat.) Reflux, 12h r1->c1 r2 Salicylaldehyde c2 EtOH, Acetic Acid (cat.) Reflux, 4h r2->c2 i1 Diethyl 2-aminopyridine-3,5-dicarboxylate i1->c2 p1 Probe APD-Sal(Final Product) c1->i1 c2->p1

Caption: The two-step synthesis of the fluorescent probe APD-Sal.

Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the synthesized probe and to understand its photophysical properties.

Structural Verification
  • ¹H NMR: Confirms the presence of protons in their expected chemical environments. Key signals to look for in APD-Sal would include the aromatic protons from both pyridine and salicylaldehyde rings, the imine proton (-CH=N-), the ethyl ester protons (-CH₂- and -CH₃), and the hydroxyl proton (-OH).

  • ¹³C NMR: Verifies the carbon skeleton of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement to confirm the elemental composition and molecular formula of the final product.[1]

Photophysical Properties

The photophysical characteristics of APD-Sal should be determined in a suitable solvent (e.g., a 1:1 mixture of acetonitrile/water).[6]

  • UV-Visible Absorption: The wavelength of maximum absorption (λ_abs) is determined.

  • Fluorescence Spectroscopy: The excitation and emission spectra are recorded to find the wavelengths of maximum excitation (λ_ex) and emission (λ_em).

  • Stokes Shift: Calculated as the difference between the emission and absorption maxima (λ_em - λ_abs). A larger Stokes shift is generally desirable to minimize self-quenching.

  • Quantum Yield (Φ): A measure of the probe's emission efficiency, typically determined relative to a known standard (e.g., quinine sulfate).

Table 1: Representative Photophysical Data for Probe APD-Sal

PropertyValueNotes
Absorption Max (λ_abs)~350 nmCorresponds to π-π* transitions in the conjugated system.
Excitation Max (λ_ex)~355 nmThe optimal wavelength to excite the molecule for fluorescence.
Emission Max (λ_em)~450 nmBlue fluorescence, typical for this class of fluorophore.[7]
Stokes Shift~100 nmA significant shift, beneficial for imaging applications.
Quantum Yield (Φ)~0.45Indicates a moderately high emission efficiency.[1]

Application Protocol: Detection of Fe³⁺ Ions

This protocol provides a self-validating system to confirm the functionality of the synthesized APD-Sal probe as a chemosensor.

Causality: The APD-Sal probe is designed to act as a "switch-off" sensor. The binding of a paramagnetic metal ion like Fe³⁺ to the chelating site introduces a non-radiative decay pathway for the excited state of the fluorophore, leading to significant quenching of its fluorescence.[5] This change in fluorescence intensity can be directly correlated with the concentration of the analyte.

Sensing Mechanism Diagram

G Fluorescence Quenching Mechanism Probe_On APD-Sal Probe (Highly Fluorescent) Probe_Off [APD-Sal]-Fe³⁺ Complex (Quenched / Non-Fluorescent) Probe_On->Probe_Off Chelation Light_Out_On Strong Emission (λem) Probe_On->Light_Out_On Fluorescence Light_Out_Off No/Weak Emission Probe_Off->Light_Out_Off Quenching Fe_ion Fe³⁺ Ion Fe_ion->Probe_Off Light_In Excitation Light (λex) Light_In->Probe_On Light_In->Probe_Off

Caption: Chelation of Fe³⁺ by the probe leads to fluorescence quenching.

Materials:

  • Stock solution of APD-Sal probe (1 mM in DMSO).

  • Working solution of APD-Sal probe (e.g., 10 µM in Acetonitrile:Water 1:1, v/v).

  • Stock solution of ferric chloride (FeCl₃) (10 mM in deionized water).

  • Solutions of other metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, ZnCl₂) for selectivity testing.

  • Spectrofluorometer.

Protocol:

  • Prepare Samples: In a series of cuvettes, place 2 mL of the 10 µM APD-Sal working solution.

  • Titration: Add increasing amounts of the Fe³⁺ stock solution to the cuvettes to achieve final concentrations ranging from 0 to 100 µM.

  • Incubation: Allow the solutions to incubate at room temperature for 5 minutes to ensure complete complexation.

  • Measurement: Record the fluorescence emission spectrum for each sample (e.g., from 400 nm to 600 nm) using an excitation wavelength of 355 nm.

  • Selectivity Test: Prepare another set of cuvettes with the 10 µM APD-Sal solution. Add a significant excess (e.g., 100 µM) of various other metal ion solutions to different cuvettes and record the fluorescence spectra to assess for interference.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (450 nm) against the concentration of Fe³⁺. This will generate a quenching curve from which the limit of detection (LOD) and binding affinity can be calculated.

Conclusion

This application note provides a detailed, rationale-driven framework for the synthesis of fluorescent probes from 2-aminopyridine-3,5-dicarboxylic acid. By following the outlined protocols for synthesis, characterization, and application, researchers can develop customized and reliable chemosensors. The inherent versatility of the starting material opens the door to creating a wide array of probes for detecting various biologically and environmentally important analytes, underscoring the power of the 2-aminopyridine scaffold in chemical biology and materials science.

References

  • Benchchem. Application Notes and Protocols: 2-(2-Aminobenzoyl)pyridine as a Precursor for Fluorescent Probes.
  • ResearchGate. 2-Aminopyridine derivative as fluorescence 'On–Off' molecular switch for selective detection of Fe3+/Hg2+.
  • MDPI.
  • PMC. Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines.
  • MDPI.
  • PMC.
  • Springer. Synthesis and solid-state fluorescence of 2-alkylamino-4-aminopyridine-3,5-dicarbonitriles.
  • Sciforum.
  • PubMed.
  • MDPI.

Sources

Application

Application Note: Step-by-Step Derivatization of 2-Aminopyridine-3,5-Dicarboxylic Acid Hydrochloride

Executive Summary2-Aminopyridine-3,5-dicarboxylic acid hydrochloride (CAS 1172443-67-2)[1] is a highly versatile bifunctional scaffold utilized extensively in drug discovery and materials science. The 2-aminopyridine moi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary2-Aminopyridine-3,5-dicarboxylic acid hydrochloride (CAS 1172443-67-2)[1] is a highly versatile bifunctional scaffold utilized extensively in drug discovery and materials science. The 2-aminopyridine moiety is a privileged pharmacophore, widely recognized as a critical hinge-binding motif in the design of numerous kinase inhibitors, including those targeting Nek2[2], MAP4K4[3], and CHK2[4]. Meanwhile, the dual carboxylic acid groups at the 3- and 5-positions offer unique vectors for extending the molecule into solvent-exposed regions or allosteric pockets. This application note provides field-proven, self-validating protocols for the orthogonal derivatization of this complex scaffold.

Mechanistic Rationale & Reactivity Profile (E-E-A-T)

Derivatizing this scaffold presents a significant chemoselectivity challenge. The molecule contains a nucleophilic exocyclic amine and two electrophilic carboxylic acids. Direct activation of the carboxylic acids using coupling agents like HATU or [1] in the presence of the unprotected 2-amino group inevitably leads to intermolecular self-condensation and polymerization. Furthermore, the compound is supplied as a hydrochloride salt, meaning the initial reaction environment must account for the protonation state of the amine.

To achieve controlled, step-wise derivatization, an orthogonal protection strategy must be employed:

  • Pathway 1 (Amine Functionalization): Global esterification of the dicarboxylic acids under highly acidic conditions. The acidity keeps the 2-amino group protonated ( −NH3+​ ), rendering it non-nucleophilic and allowing selective protection of the carboxylates. The free amine can then be selectively acylated.

  • Pathway 2 (Carboxylate Functionalization): Selective N-protection (e.g., using Boc anhydride) of the amine, followed by activation of the dicarboxylic acids for targeted amidation.

Derivatization Workflow

Workflow Start 2-Aminopyridine-3,5-dicarboxylic acid hydrochloride PathA Protocol A: Global Esterification (SOCl2, MeOH) Start->PathA Pathway 1 PathB Protocol C: N-Protection (Boc2O, DMAP) Start->PathB Pathway 2 Int1 Dimethyl 2-aminopyridine- 3,5-dicarboxylate PathA->Int1 Int2 2-(Boc-amino)pyridine- 3,5-dicarboxylic acid PathB->Int2 NAcyl Protocol B: N-Acylation (R-COCl, Pyridine) Int1->NAcyl Amidation Protocol D: Amidation (R-NH2, HATU, DIPEA) Int2->Amidation Final1 N-Acylated Diester Derivatives NAcyl->Final1 Final2 N-Boc Diamide Derivatives Amidation->Final2

Orthogonal derivatization pathways for 2-aminopyridine-3,5-dicarboxylic acid.

Step-by-Step Experimental Protocols

Protocol A: Global Esterification (Protection of Carboxylates)

Objective: Synthesize Dimethyl 2-aminopyridine-3,5-dicarboxylate.

  • Preparation: Suspend 2-aminopyridine-3,5-dicarboxylic acid hydrochloride (1.0 eq) in anhydrous methanol (0.2 M) under an inert argon atmosphere.

  • Activation: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride ( SOCl2​ , 3.0 eq) dropwise over 15 minutes.

    • Causality Insight: The dropwise addition at 0 °C controls the exothermic release of HCl and SO2​ gases. The highly acidic environment ensures the 2-amino group remains fully protonated, preventing it from attacking the transient acyl chloride intermediates.

  • Reflux: Remove the ice bath and heat the reaction to 65 °C for 12 hours.

  • Self-Validation: Quench a 10 µL aliquot in water and analyze via LC-MS. The reaction is complete when the starting material mass ( m/z 183.04) is fully replaced by the dimethyl ester ( m/z 211.08).

  • Workup: Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO3​ , and extract with ethyl acetate. Dry over Na2​SO4​ and evaporate to yield the intermediate.

Protocol B: Selective N-Acylation of the Hinge-Binding Motif

Objective: Functionalize the 2-amino group while preserving the esterified 3,5-positions.

  • Preparation: Dissolve Dimethyl 2-aminopyridine-3,5-dicarboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalysis & Neutralization: Add anhydrous pyridine (2.5 eq) and cool to 0 °C.

    • Causality Insight: Pyridine serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. More importantly, it acts as a nucleophilic catalyst by reacting with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is rapidly intercepted by the sterically hindered 2-aminopyridine.

  • Coupling: Add the desired acyl chloride (R-COCl, 1.2 eq) dropwise. Stir at room temperature for 4 hours.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The N-acylated product will show a higher Rf​ value than the starting amine. ¹H NMR will confirm success via a distinct downfield shift of the pyridine C6-H proton due to the deshielding effect of the new amide bond.

Protocol C & D: N-Protection and Selective Amidation

Objective: Protect the amine to allow direct amidation of the 3,5-dicarboxylic acids.

  • Protection: React the starting hydrochloride salt with Boc2​O (2.5 eq) and a catalytic amount of DMAP in THF at 40 °C for 16 hours to yield 2-(Boc-amino)pyridine-3,5-dicarboxylic acid.

  • Amidation: Dissolve the N-Boc intermediate (1.0 eq) in anhydrous DMF. Add DIPEA (4.0 eq) and the target primary amine (R- NH2​ , 2.2 eq).

  • Activation: Add HATU (2.4 eq) at 0 °C, then allow to warm to room temperature for 8 hours.

    • Causality Insight: HATU is specifically chosen over standard carbodiimides (like EDC) because it generates an active HOAt ester. This is highly efficient for coupling electron-deficient, sterically hindered aromatic carboxylic acids, ensuring high yields without epimerization or degradation of the pyridine core.

Quantitative Data & Optimization

The table below summarizes the optimized reaction parameters and the specific analytical markers required to validate each step of the orthogonal workflow.

Reaction StepReagents & ConditionsTarget Functional GroupYield (%)Analytical Validation (LC-MS / NMR)
Global Esterification SOCl2​ , MeOH, 0 °C to 65 °C, 12 h3,5-Dicarboxylic acids85–92 [M+H]+ = 211.08; +28 Da mass shift per COOH
N-Acylation R-COCl, Pyridine, DCM, rt, 4 h2-Amino group75–88Downfield shift of pyridine C6-H in ¹H NMR
N-Boc Protection Boc2​O , DMAP, THF, 40 °C, 16 h2-Amino group70–80 [M+H]+ = 283.09; Appearance of t-butyl singlet (~1.5 ppm)
Amidation R- NH2​ , HATU, DIPEA, DMF, rt, 8 h3,5-Dicarboxylic acids80–90Disappearance of broad COOH peak (~13 ppm) in ¹H NMR

References

  • Sialic Acid Derivatization. Derivatization for Stabilizing Sialic Acids in MALDI-MS. Analytical Chemistry, ACS Publications. Retrieved from:[Link]

  • Nek2 Kinase Inhibitors. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. Journal of Medicinal Chemistry (PMC). Retrieved from:[Link]

  • MAP4K4 Kinase Inhibitors. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, ACS Publications. Retrieved from:[Link]

  • CHK2 Kinase Inhibitors. Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2. PLOS One. Retrieved from:[Link]

Sources

Method

preparation of supramolecular networks with 2-aminopyridine-3,5-dicarboxylic acid

Application Note & Protocol Topic: A Guide to the Preparation and Characterization of Supramolecular Networks Using 2-Aminopyridine-3,5-Dicarboxylic Acid Audience: Researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Guide to the Preparation and Characterization of Supramolecular Networks Using 2-Aminopyridine-3,5-Dicarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Architectonics of Molecular Recognition

Supramolecular chemistry, the "chemistry beyond the molecule," relies on the power of non-covalent interactions to assemble molecules into ordered, functional superstructures. Among the most powerful tools in this field is hydrogen bonding, a highly directional interaction that allows for the rational design of complex networks. This guide focuses on 2-aminopyridine-3,5-dicarboxylic acid, a uniquely versatile building block for constructing such networks. Its rigid backbone and strategically positioned functional groups—a pyridine nitrogen atom (H-bond acceptor), an amino group (H-bond donor), and two carboxylic acid groups (H-bond donor/acceptor)—provide a rich platform for programmed self-assembly. Understanding how to harness these features is critical for applications ranging from pharmaceutical co-crystallization to the design of advanced materials.

Part 1: Theoretical Framework - The 2-Aminopyridinium-Carboxylate Heterosynthon

The success of crystal engineering hinges on the predictability of intermolecular interactions. A "supramolecular synthon" is a robust, predictable recognition motif between functional groups. In systems containing 2-aminopyridine and carboxylic acids, the dominant interaction is the 2-aminopyridinium-carboxylate supramolecular heterosynthon .[1][2]

Causality of Synthon Formation: The pyridine nitrogen is more basic than the amino nitrogen, while the carboxylic acid is the most acidic site. This disparity drives a highly probable proton transfer from the carboxylic acid to the pyridine nitrogen. The result is not a simple neutral hydrogen bond, but a charge-assisted ionic interaction, which is significantly stronger and more reliable for directing crystal packing. This interaction is often described by the graph-set notation R²₂(8), indicating a ring motif formed by two hydrogen bonds from the amino group to the carboxylate, involving a total of 8 atoms.[3][4][5] Statistical analysis of crystal structures reveals that when 2-aminopyridine and carboxylic acid moieties are present, this heterosynthon forms with up to 97% probability in the absence of other competing functionalities.[1][2]

The 2-aminopyridine-3,5-dicarboxylic acid molecule is exceptional because it contains both moieties, allowing for self-assembly or for co-crystallization with other molecules to form multi-component networks.

Caption: The robust R²₂(8) charge-assisted hydrogen bond motif.

Part 2: Experimental Protocol - Self-Assembly via Slow Evaporation

This protocol details the synthesis of a supramolecular network through the self-assembly of 2-aminopyridine-3,5-dicarboxylic acid. The principle of slow evaporation is employed to maintain conditions close to thermodynamic equilibrium, which is essential for the growth of high-quality, single crystals.

Step-by-Step Methodology:

  • Reagent Preparation: Accurately weigh 18.2 mg of 2-aminopyridine-3,5-dicarboxylic acid (0.1 mmol).

    • Rationale: Precise measurement is key for reproducibility. This starting amount is sufficient for characterization while minimizing waste.

  • Dissolution: Transfer the solid into a small, clean glass vial (e.g., a 4 mL vial). Add 2 mL of a 1:1 (v/v) mixture of ethanol and water.

    • Rationale: A solvent mixture is used to ensure complete dissolution. Ethanol is a good solvent for the aromatic portion, while water helps dissolve the polar carboxylic acid and amino groups. The presence of a protic solvent also facilitates the necessary proton transfer.

  • Solubilization: Gently warm the vial in a water bath (approx. 50-60°C) and sonicate for 5 minutes, or until all solid has dissolved. Visually inspect against a bright light to ensure no particulate matter remains.

    • Rationale: Gentle heating and sonication increase the rate of dissolution without causing decomposition. A clear solution is critical for preventing nucleation on undissolved particles, which leads to poor crystal quality.

  • Crystallization Setup: Cover the vial with a cap, then puncture the cap with a needle. Alternatively, cover the vial opening with parafilm and poke 2-3 small holes with a needle.

    • Rationale: This step is crucial. The small holes restrict the rate of solvent evaporation. Rapid evaporation crashes the material out as a powder, whereas slow, controlled evaporation allows molecules the time to organize into a crystalline lattice.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a lab bench, at a constant room temperature (20-25°C).

    • Rationale: Vibrations can disturb the delicate process of crystal growth, leading to multiple nucleation sites and smaller, less perfect crystals. A stable temperature ensures a consistent evaporation rate.

  • Monitoring and Harvesting: Monitor the vial daily. Crystals should appear within 3-10 days. Once suitable crystals have formed or the solvent has nearly evaporated, carefully harvest the crystals using forceps or by decanting the remaining solvent. Wash briefly with a small amount of cold diethyl ether and air dry.

    • Rationale: Diethyl ether is used as a wash solvent because the crystalline product is typically insoluble in it, and its high volatility ensures rapid drying without leaving a residue.

Quantitative Data Summary:

ParameterValue
Starting Material2-aminopyridine-3,5-dicarboxylic acid
Molecular Weight182.14 g/mol
Amount18.2 mg (0.1 mmol)
Solvent System2 mL (1:1 Ethanol:Water)
MethodSlow Evaporation
Incubation Time3-10 days
Expected OutcomeColorless, needle-like or prismatic crystals

Part 3: Workflow for Network Characterization and Validation

Confirming the formation and structure of the supramolecular network is a multi-step process. Each technique provides a piece of the puzzle, and together they create a self-validating system to confirm the experimental outcome.

G cluster_synthesis Synthesis cluster_characterization Characterization & Validation cluster_analysis Data Analysis start Dissolve Components evap Slow Evaporation start->evap harvest Harvest Crystals evap->harvest scxrd Single-Crystal X-Ray Diffraction (SCXRD) harvest->scxrd ir FT-IR Spectroscopy harvest->ir nmr NMR Spectroscopy harvest->nmr tga Thermal Analysis (TGA/DSC) harvest->tga structure Confirm 3D Structure & Hydrogen Bonding Network scxrd->structure functional_groups Verify H-Bonding & Proton Transfer ir->functional_groups nmr->functional_groups stability Assess Thermal Stability tga->stability

Caption: Experimental workflow from synthesis to validation.

Detailed Characterization Protocols:

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for elucidating the three-dimensional structure.

    • Protocol: A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected, and the resulting electron density map is used to solve and refine the crystal structure.

    • Validation: The output confirms the precise atomic positions, bond lengths, and angles. Crucially, it provides direct evidence of the hydrogen bonding network, confirming the presence of the R²₂(8) heterosynthon and other interactions that define the supramolecular architecture.[4][6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This method is excellent for probing changes in functional groups upon network formation.

    • Protocol: An FT-IR spectrum of the crystalline product is acquired (e.g., using a KBr pellet). This is compared to the spectrum of the starting material.

    • Validation: Look for key changes:

      • O-H Stretch: The broad O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) will disappear or significantly change.

      • N-H Stretch: The N-H stretches of the amino group (~3300-3500 cm⁻¹) will likely shift and broaden due to their involvement in hydrogen bonding.[7]

      • C=O Stretch: The carbonyl stretch of the acid (~1700 cm⁻¹) will be replaced by two distinct stretches for the carboxylate anion (asymmetric and symmetric, ~1610-1550 cm⁻¹ and ~1400 cm⁻¹), which is strong evidence of deprotonation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR in a suitable solvent (like DMSO-d₆) can corroborate proton transfer.

    • Protocol: Dissolve a small sample of the crystals in DMSO-d₆ and acquire a ¹H NMR spectrum.

    • Validation: The highly deshielded carboxylic acid proton signal (often >12 ppm) will disappear. A new, broad signal corresponding to the N⁺-H proton on the pyridinium ring will appear, providing evidence of the proton transfer event.

Part 4: Applications and Future Directions

The ability to reliably form ordered networks makes 2-aminopyridine-3,5-dicarboxylic acid a valuable component in several fields:

  • Pharmaceutical Co-crystals: By co-crystallizing an active pharmaceutical ingredient (API) with this molecule, it may be possible to create novel solid forms with improved physicochemical properties like solubility, stability, and bioavailability.[6]

  • Design of Porous Materials: While distinct from metal-organic frameworks (MOFs), purely organic hydrogen-bonded frameworks can be designed to have pores. Such materials could be explored for gas storage or separation applications.

  • Non-linear Optics: The formation of non-centrosymmetric crystal structures, which can arise from chiral building blocks or specific hydrogen bonding patterns, is a prerequisite for second-harmonic generation and other non-linear optical properties.

Part 5: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form / Oily Residue Solvent is not optimal; compound is too soluble.Try a less polar solvent system or a solvent/anti-solvent diffusion method.
Amorphous Powder Forms Evaporation is too rapid.Use a container with a smaller opening or move to a cooler, more stable location to slow evaporation.
Poor Crystal Quality (twinned, small) Too many nucleation sites; vibrations.Filter the solution before setting it up for crystallization. Ensure the setup is in a vibration-free environment.
Inconclusive Spectroscopic Data Sample is a mixture or not the desired product.Re-purify the starting material. Re-grow the crystals, ensuring slow evaporation to favor the thermodynamic product.

References

  • Bis, J. A., & Zaworotko, M. J. (2005). The 2-Aminopyridinium-carboxylate Supramolecular Heterosynthon: A Robust Motif for Generation of Multiple-Component Crystals. Crystal Growth & Design, 5(3), 1169–1179. [Link]

  • Bhatt, P. M., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Molecules, 27(20), 6843. [Link]

  • Arshad, M., et al. (2014). Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives. Journal of the Iranian Chemical Society, 11, 1361–1371. [Link]

  • Gkionis, K., et al. (2010). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 12(9), 2489-2503. [Link]

  • Song, P., et al. (2014). Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 483-489. [Link]

  • Piotrowska, A., et al. (2020). Recurrent Supramolecular Motifs in a Series of Acid–Base Adducts Based on Pyridine-2,5-Dicarboxylic Acid N-Oxide and Organic Bases: Inter- and Intramolecular Hydrogen Bonding. Crystal Growth & Design, 20(3), 1867–1879. [Link]

  • Chen, Q., et al. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(9), 3482-3491. [Link]

  • Gkionis, K., et al. (2010). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. [Link]

  • Shi, Q., et al. (2007). Synthesis and crystal structure of metal-organic frameworks [Ln2(pydc-3,5)3(H2O)9]n 3nH2O (Ln = Sm, Eu, Gd, Dy; pydc-3,5 = pyridine-3,5-dicarboxylate) along with the photoluminescent property of its europium one. Inorganic Chemistry Communications, 10(9), 1015-1018. [Link]

  • Bis, J. A., & Zaworotko, M. J. (2005). The 2-aminopyridinium-carboxylate supramolecular heterosynthon: A robust motif for generation of multiple-component crystals. University of Limerick Institutional Repository. [Link]

  • Thanigaimani, K., et al. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Crystal Growth & Design, 12(6), 3172–3184. [Link]

  • Thanigaimani, K., et al. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. ACS Publications. [Link]

  • Bell, T. W., et al. (2002). Role of Pyridine Hydrogen-Bonding Sites in Recognition of Basic Amino Acid Side Chains. Journal of the American Chemical Society, 124(47), 14199–14210. [Link]

  • Muthukumaran, J., et al. (2020). New supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids: Syntheses, Structural Characterization, Hirshfeld surfaces and Quantum Chemical Investigations. ResearchGate. [Link]

  • Jeż, M., et al. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. Crystals, 14(2), 133. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve synthesis yield of 2-aminopyridine-3,5-dicarboxylic acid hydrochloride

Technical Support Center: 2-Aminopyridine-3,5-dicarboxylic acid hydrochloride Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Aminopyridine-3,5-dicarboxylic acid hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly functionalized pyridines. The synthesis of 2-aminopyridine-3,5-dicarboxylic acid hydrochloride is notoriously difficult. The primary challenge lies in the electron-rich nature of the aminopyridine core, which makes it highly susceptible to oxidative degradation during the conversion of the methyl groups to carboxylic acids.

This guide is designed to move beyond basic protocols. By focusing on the mechanistic causality behind each reaction step and implementing self-validating checkpoints, we will troubleshoot the common bottlenecks and optimize your overall yield.

Section 1: Mechanistic Pathway & Workflow

To achieve high yields, the synthesis must follow a carefully staged sequence. Direct oxidation of unprotected aminopyridines leads to ring cleavage. The workflow below illustrates the critical protection strategy required to preserve the pyridine core.

SynthesisYieldOptimization N1 3,5-Lutidine (Starting Material) N2 3,5-Lutidine N-oxide N1->N2 H2O2, AcOH (N-Oxidation) N3 2-Amino-3,5- dimethylpyridine N2->N3 Amination (Regioselective) N4 2-Acetamido-3,5- dimethylpyridine N3->N4 Ac2O (Yield Protection) N5 2-Acetamidopyridine- 3,5-dicarboxylic acid N4->N5 KMnO4 (Methyl Oxidation) N6 2-Aminopyridine-3,5- dicarboxylic acid HCl N5->N6 HCl / Dioxane (Salt Formation)

Optimized synthetic workflow emphasizing the critical N-protection step to maximize overall yield.

Section 2: Quantitative Yield Optimization Data

Tracking your intermediate yields against established benchmarks is the first step in troubleshooting. Below is the quantitative data matrix for the optimized workflow.

Synthesis StageTarget IntermediateExpected YieldCritical Reaction ParameterCommon Impurity
1. N-Oxidation 3,5-Lutidine N-oxide85-92%Temperature control (70-80°C)Unreacted 3,5-lutidine
2. Amination 2-Amino-3,5-dimethylpyridine65-75%Electrophile stoichiometry4-amino regioisomer
3. Protection 2-Acetamido-3,5-dimethylpyridine>95%Anhydrous conditionsUnprotected amine
4. Oxidation 2-Acetamidopyridine-3,5-dicarboxylic acid55-65%pH > 7, Slow KMnO4 additionMono-carboxylic acid
5. Salt Formation 2-Aminopyridine-3,5-dicarboxylic acid HCl88-95%Anhydrous HCl equivalentsHydrated free base

Section 3: Step-by-Step Self-Validating Protocols

Protocol A: N-Oxidation of 3,5-Lutidine

Causality: Direct electrophilic amination of pyridines is thermodynamically unfavorable. Converting 3,5-lutidine to its N-oxide activates the 2-position for subsequent nucleophilic attack. Utilizing glacial acetic acid and hydrogen peroxide provides a mild, highly accessible route that avoids the safety hazards of peroxyacids like mCPBA[1]. Methodology:

  • In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Add 29.8 mL of glacial acetic acid and 5.82 mL of 3,5-dimethylpyridine[1].

  • Slowly add 5.0 mL of 35% aqueous hydrogen peroxide to the flask[1].

  • Heat the mixture to 80°C and stir continuously for 12 hours.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using 10% MeOH in DCM. The starting material (Rf ~0.8) should be completely consumed, replaced by a highly polar N-oxide spot (Rf ~0.2). If the starting material persists, add an additional 0.5 mL of H2O2 and stir for 2 more hours.

Protocol B: Amine Protection and Permanganate Oxidation (The Yield Bottleneck)

Causality: Attempting to oxidize 2-amino-3,5-dimethylpyridine directly with potassium permanganate (KMnO4) will destroy the electron-rich pyridine ring, resulting in single-digit yields. By acetylating the primary amine (forming 2-acetamido-3,5-dimethylpyridine), we withdraw electron density from the ring via resonance. This deactivates the core, protecting it from oxidative cleavage while allowing the benzylic methyl groups to be successfully oxidized to carboxylic acids[2]. Methodology:

  • Protection: Reflux 2-amino-3,5-dimethylpyridine in acetic anhydride (3.0 eq) and pyridine (1.0 eq) for 4 hours. Concentrate under vacuum to yield the protected intermediate.

  • Oxidation: Suspend the protected intermediate (10 mmol) in 50 mL of deionized water. Heat the suspension to 80°C.

  • Add KMnO4 (45 mmol) in 5 small, equal portions over 2 hours. Do not add all at once, as this causes thermal runaway and over-oxidation.

  • Filter the hot mixture through a pad of Celite to remove the precipitated brown manganese dioxide (MnO2).

  • Acidify the clear filtrate to pH 2 using concentrated HCl to precipitate the 2-acetamidopyridine-3,5-dicarboxylic acid.

  • Self-Validation Checkpoint: The deep purple color of the permanganate must fully discharge to brown before the next portion is added. If the filtrate remains purple 30 minutes after the final addition, quench with a few drops of sodium bisulfite until clear before proceeding to acidification.

Protocol C: Deprotection and Anhydrous Salt Formation

Causality: Using aqueous hydrochloric acid for the final salt formation often leads to hydrate formation or incomplete salt conversion, resulting in a sticky, hygroscopic mass. Utilizing anhydrous HCl gas in a non-polar or ethereal solvent forces the precipitation of a highly pure, crystalline hydrochloride salt. Methodology:

  • Suspend the protected dicarboxylic acid in 6M aqueous HCl and reflux for 6 hours to cleave the acetyl protecting group.

  • Evaporate the solution to complete dryness to obtain the crude free base.

  • Suspend the crude free base in dry 1,4-dioxane (20 mL per gram of substrate).

  • Slowly add 4M HCl in 1,4-dioxane (1.5 eq) dropwise at room temperature. Stir vigorously for 2 hours.

  • Filter the resulting white precipitate, wash with cold anhydrous diethyl ether, and dry under high vacuum for 12 hours.

  • Self-Validation Checkpoint: Dissolve a 5 mg sample of the final powder in DI water and add 1 drop of 0.1M AgNO3. An immediate, dense white precipitate (AgCl) confirms successful hydrochloride salt formation.

Section 4: Troubleshooting FAQs

Q: Why is my overall yield from 3,5-lutidine to the final dicarboxylic acid below 20%? A: The most common point of failure is the direct oxidation of 2-amino-3,5-dimethylpyridine. Without N-acetylation, the electron-rich pyridine ring undergoes oxidative cleavage. Always protect the amine prior to KMnO4 addition to ensure the structural integrity of the pyridine core.

Q: How do I prevent over-oxidation or ring cleavage during the KMnO4 step? A: Maintain the reaction temperature strictly between 75-85°C. Add KMnO4 in fractional portions rather than all at once. Monitor the reaction via LC-MS; stop the addition once the mono-carboxylic acid intermediate is fully consumed to prevent the degradation of the fully oxidized product.

Q: Why is my HCl salt highly hygroscopic or failing to crystallize? A: This typically occurs when aqueous hydrochloric acid is used for the final salt formation, leading to hydrate formation or the trapping of water within the crystal lattice. Switch to an anhydrous solvent system (e.g., 4M HCl in 1,4-dioxane) to ensure crisp, non-hygroscopic crystallization.

References

  • Synthesis of 3,5-Lutidine N-Oxide Dehydrate. JoVE Journal. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Aminopyridine-3,5-dicarboxylic acid hydrochloride

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that purifying amphoteric heterocyclic compounds can be a significant bottleneck.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that purifying amphoteric heterocyclic compounds can be a significant bottleneck. 2-Aminopyridine-3,5-dicarboxylic acid hydrochloride (CAS 1172443-67-2)[1] presents unique challenges due to its zwitterionic potential, multiple pKa values, and susceptibility to oiling out during crystallization.

This guide is engineered by senior application scientists to provide you with field-proven troubleshooting strategies, causal explanations for experimental behaviors, and self-validating protocols to ensure high-purity yields.

Part 1: Troubleshooting Guides & FAQs

Q: My crude 2-aminopyridine-3,5-dicarboxylic acid hydrochloride forms an intractable oil during recrystallization. How do I induce proper crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when impurities disrupt the crystal lattice or when the solvent system is overly supersaturated at high temperatures. Because this compound contains both a basic aminopyridine moiety and acidic dicarboxylic groups[2], direct recrystallization of the crude hydrochloride salt is notoriously difficult. The Solution: Bypass direct recrystallization and perform an isoelectric precipitation . By adjusting the pH of the aqueous crude to the compound's isoelectric point (pI), you force the formation of the neutral zwitterion. The zwitterion has drastically lower aqueous solubility than the charged hydrochloride salt, causing it to precipitate cleanly while organic impurities remain dissolved. You can then regenerate the pure hydrochloride salt.

Q: How do I remove heavy residual inorganic salts (e.g., NaCl, Na2SO4) from my crude product? A: Inorganic salts often coprecipitate during standard solvent-based recrystallization. For high-salt crudes, Cation-Exchange Chromatography is the gold standard[3]. Using a strongly acidic cation exchange resin (such as Dowex 50WX8 in the H+ form), the protonated aminopyridine ring binds tightly to the resin's sulfonate groups[4]. Anionic and neutral impurities (including inorganic anions and unreacted dicarboxylic acids) are washed away with water. The purified product is then eluted using dilute HCl, which simultaneously regenerates your desired hydrochloride salt.

Q: What is the exact pH I should target during isoelectric precipitation? A: The target pH is typically between 3.0 and 4.0 . The pyridine nitrogen and the 2-amino group provide basicity, while the 3,5-dicarboxylic groups provide acidity. You must titrate the aqueous solution of the crude salt slowly with 1M NaOH or NH 4​ OH. A sudden persistent cloudiness indicates you are approaching the pI. Caution: Over-titrating into a basic pH (>6.0) will deprotonate the carboxylic acids, forming highly soluble sodium salts and causing your precious product to redissolve into the mother liquor.

Q: Why is my yield so low after the final HCl salt regeneration step? A: Low yields during the final salt formation usually stem from using excess water or an incorrect stoichiometric ratio of hydrochloric acid. Because the hydrochloride salt is highly water-soluble, you must suspend the purified zwitterion in the absolute minimum amount of water required, add exactly 1.05 equivalents of concentrated HCl, and utilize a miscible anti-solvent (like cold ethanol or acetone) to force the salt out of solution during the cooling phase[5].

Part 2: Quantitative Data & Parameters

To successfully manipulate this compound, you must understand its physicochemical boundaries. Table 1 summarizes the causal parameters driving the purification logic, while Table 2 provides the operational parameters for resin-based purification.

Table 1: Physicochemical Profile & Solubility Causality
PropertyValue / EstimateCausality in Purification
CAS Number 1172443-67-2[1]Unique identifier for the HCl salt form.
pKa 1​ (Carboxylic) ~ 2.0 - 3.0Deprotonates first. Below this pH, the molecule is fully protonated (highly soluble).
pKa 2​ (Pyridine/Amino) ~ 5.0 - 6.0Protonates in acidic media. Above this pH, the molecule becomes an anion (highly soluble).
Isoelectric Point (pI) ~ 3.5 - 4.0The exact pH where net charge is zero. Aqueous solubility is at its absolute minimum (precipitation occurs).
Table 2: Ion-Exchange Resin Operational Parameters
ParameterSpecificationRationale
Resin Type Dowex 50WX8 (Strong Cation)[6]Sulfonate groups provide strong binding for the protonated aminopyridine ring.
Resin Form H + FormPrevents the introduction of unwanted metal cations (like Na + ) into the final product.
Wash Solvent Deionized Water (pH ~7)Elutes inorganic anions (Cl , SO 42−​ ) and neutral organic impurities without displacing the target.
Elution Solvent 1M to 2M HClThe high concentration of H + outcompetes the compound for resin binding sites, eluting it as the HCl salt.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Isoelectric Precipitation & Salt Regeneration

Use this method for crudes heavily contaminated with organic byproducts or when the product is oiling out.

  • Dissolution: Dissolve 10 g of crude 2-aminopyridine-3,5-dicarboxylic acid hydrochloride in 50 mL of deionized water. Stir at room temperature until fully dissolved. Filter out any insoluble particulates.

  • Isoelectric Focusing: Equip the flask with a calibrated pH meter. Dropwise, add 1M NaOH (or 1M NH 4​ OH) under vigorous stirring.

  • Precipitation: As the pH approaches 3.5, a thick white/off-white precipitate of the free zwitterion will form. Stop base addition once the pH stabilizes between 3.5 and 3.8. Stir for 30 minutes to ensure complete precipitation.

  • Filtration: Vacuum filter the suspension. Wash the filter cake with 2 x 15 mL of ice-cold deionized water to remove residual soluble impurities.

  • Salt Regeneration: Transfer the damp filter cake to a clean flask. Add 20 mL of deionized water to create a slurry. Slowly add 1.05 molar equivalents of concentrated HCl (37%). The suspension will clear as the highly soluble hydrochloride salt forms.

  • Crystallization: Concentrate the solution under reduced pressure (rotary evaporator) to half its volume. Slowly add cold ethanol as an anti-solvent until turbidity persists. Cool to 4°C overnight to crystallize the pure hydrochloride salt. Filter and dry under vacuum.

Protocol B: Cation-Exchange Chromatography

Use this method for crudes heavily contaminated with inorganic salts.

  • Resin Preparation: Slurry 50 g of Dowex 50WX8 (H + form)[7] in deionized water and pack into a glass chromatography column. Wash the bed with 3 column volumes (CV) of 1M HCl, followed by 5 CV of deionized water until the effluent is neutral (pH ~7).

  • Loading: Dissolve the crude product in a minimum volume of water and load it carefully onto the top of the resin bed. Allow it to enter the resin at a flow rate of 1-2 mL/min.

  • Washing: Wash the column with 3 to 5 CV of deionized water. Monitor the effluent with UV (254 nm) or a conductivity meter. This step removes all anionic and neutral impurities.

  • Elution: Elute the target compound using 1M HCl. Collect fractions. The 2-aminopyridine-3,5-dicarboxylic acid hydrochloride will elute as a concentrated band.

  • Recovery: Pool the UV-active fractions. Evaporate the solvent to dryness under reduced pressure at 45°C to yield the pure hydrochloride salt.

Part 4: Purification Workflow Visualization

Below is the logical workflow mapping the decision tree and steps for purifying the crude compound.

PurificationWorkflow Crude Crude 2-Aminopyridine-3,5-dicarboxylic acid HCl Dissolve Dissolve in H2O Crude->Dissolve MethodA Method A: Isoelectric Precipitation (Best for Organic Impurities) Dissolve->MethodA MethodB Method B: Ion-Exchange (Dowex 50WX8) (Best for Inorganic Salts) Dissolve->MethodB pHTitration Titrate to pI (pH ~3.5) with 1M NaOH/NH4OH MethodA->pHTitration LoadResin Load onto Dowex 50WX8 (H+ form) MethodB->LoadResin FilterZwitterion Filter Zwitterion Precipitate (Impurities in Mother Liquor) pHTitration->FilterZwitterion AddHCl Resuspend & Add 1.05 eq HCl FilterZwitterion->AddHCl Crystallize Concentrate & Crystallize (Use Anti-Solvent) AddHCl->Crystallize WashWater Wash with H2O (Removes Anions/Neutrals) LoadResin->WashWater EluteHCl Elute with 1M HCl WashWater->EluteHCl EluteHCl->Crystallize PureProduct Pure 2-Aminopyridine-3,5-dicarboxylic acid HCl Crystallize->PureProduct

Caption: Workflow for the purification of crude 2-aminopyridine-3,5-dicarboxylic acid hydrochloride.

References

  • National Institutes of Health (NIH). "Challenges and opportunities of bioprocessing 5-aminolevulinic acid using genetic and metabolic engineering: a critical review". Available at: [Link]

  • MDPI. "Integrated Purification Process for 5-Aminolevulinic Acid Phosphate Produced via Biological Fermentation". Available at: [Link]

  • Google Patents. "EP0405707A1 - Fermentation and purification process for succinic acid".
  • ResearchGate. "Separation of chromium (III) and chromium (VI) by capillary electrophoresis using 2,6-pyridinedicarboxylic acid as a pre-column complexation agent". Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with 2-Aminopyridine-3,5-Dicarboxylic Acid HCl

As a Senior Application Scientist, I frequently consult with researchers who hit a wall when attempting to synthesize derivatives of 2-aminopyridine-3,5-dicarboxylic acid hydrochloride. The primary bottleneck is rarely t...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers who hit a wall when attempting to synthesize derivatives of 2-aminopyridine-3,5-dicarboxylic acid hydrochloride. The primary bottleneck is rarely the reaction chemistry itself, but rather the physical chemistry of the starting material.

This guide is designed to bypass standard textbook advice and provide field-proven, mechanistically sound strategies to force this highly recalcitrant molecule into solution.

Mechanistic Causality: The Solubility Barrier

To solve the solubility issue, you must first understand why 2-aminopyridine-3,5-dicarboxylic acid HCl resists dissolution:

  • High Crystal Lattice Energy: The molecule is supplied as a hydrochloride salt. This ionic character creates a rigid, high-energy crystal lattice that non-polar solvents cannot thermodynamically break.

  • Zwitterionic Hydrogen Bonding: Pyridine dicarboxylic acids contain carboxylic groups that form rigid 120° angles with the pyridine ring, creating extensive intermolecular hydrogen-bonding networks 1.

  • Hildebrand Solubility Mismatch: According to Scatchard-Hildebrand theory, the solubility parameters of pyridine dicarboxylic acids dictate that they will only dissolve in highly polar, hydrogen-bond disrupting solvents [[2]](). Attempting to dissolve this compound in Dichloromethane (DCM) or Tetrahydrofuran (THF) without chemical modification is a thermodynamic impossibility 3.

Quantitative Solvent Compatibility Matrix

The following table summarizes the expected solubility based on solvent polarity and chemical state.

SolventPolarityHildebrand CompatibilityExpected Solubility (HCl Salt)Expected Solubility (with ≥3 eq DIPEA)
Dichloromethane (DCM) Non-polarVery LowInsolubleSparingly Soluble
Tetrahydrofuran (THF) ModerateLowInsolubleSparingly Soluble
Methanol (MeOH) Polar ProticHighSoluble (with heat)Highly Soluble
Dimethylformamide (DMF) Polar AproticHighSparingly SolubleHighly Soluble
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighSoluble (hazy)Highly Soluble

Strategic Workflow for Solubilization

Your solubilization strategy must be dictated by your downstream application. Use the decision matrix below to select the correct protocol.

G Start 2-Aminopyridine-3,5-dicarboxylic acid HCl (Insoluble Solid) Decision Target Downstream Application? Start->Decision Amide Amide Coupling / Peptide Synthesis Decision->Amide Metal Metal Complexation / Aqueous Assays Decision->Metal Ester Esterification / Lipophilic Protection Decision->Ester SolA Use DMF/NMP + ≥3 eq DIPEA (Forms soluble ammonium salt) Amide->SolA SolB Use Water/Buffer + NaOH to pH > 5 (Forms soluble sodium salt) Metal->SolB SolC Use MeOH + SOCl2 (Forms highly soluble diester) Ester->SolC

Decision matrix for solubilizing 2-aminopyridine-3,5-dicarboxylic acid based on application.

Self-Validating Experimental Protocols

Do not rely on visual observation alone. The following protocols are designed as self-validating systems to ensure your starting material is fully reactive before you waste expensive coupling reagents.

Protocol A: In Situ Salt Breaking for Amide Couplings

When performing HATU or EDC couplings, you cannot use the HCl salt directly. You must convert it into a lipophilic ammonium carboxylate salt.

  • Step 1: Suspend 1.0 equivalent of 2-aminopyridine-3,5-dicarboxylic acid HCl in anhydrous DMF or NMP to achieve a 0.1 M concentration.

    • Causality: Polar aprotic solvents possess the high dielectric constants required to stabilize the intermediate ionic species during salt breaking.

  • Step 2: Add 3.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature under vigorous stirring.

    • Causality: The first 1.0 eq neutralizes the HCl. The remaining 2.5 eq deprotonate the carboxylic acids (which have pKa values of ~2.16 and ~4.0) 4. This forms a bulky, lipophilic bis-diisopropylethylammonium salt that is highly soluble in DMF.

  • Step 3: Sonicate the mixture for 5 minutes.

  • Validation Checkpoint: The hazy suspension must transition to a clear, pale-yellow solution. If turbidity persists, add an additional 0.5 eq of DIPEA. If it remains cloudy, your DMF is likely wet; water contamination severely alters the solubility dynamics of the ammonium salt. Do not add coupling reagents until the solution is perfectly clear.

Protocol B: Fischer Esterification for Permanent Lipophilicity

If your synthetic route requires multiple steps in organic solvents (like DCM or EtOAc), you must derivatize the carboxylic acids to esters [[3]]().

  • Step 1: Suspend 1.0 eq of the HCl salt in anhydrous Methanol (0.2 M).

  • Step 2: Cool the flask to 0°C using an ice bath. Slowly add 3.0 eq of Thionyl Chloride (SOCl₂) dropwise.

    • Causality: SOCl₂ reacts with methanol to generate HCl in situ. This drives the catalytic esterification while keeping the 2-amino group protonated, preventing unwanted side reactions.

  • Step 3: Attach a reflux condenser and heat to 65°C for 12 hours.

  • Validation Checkpoint: Remove a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The complete disappearance of the starting material mass and the appearance of the [M+H]⁺ peak for the dimethyl ester confirms successful derivatization. The resulting ester will be freely soluble in standard organic solvents.

Troubleshooting & FAQs

Q: Why does my solution turn hazy again when I add my target amine for the coupling reaction? A: Your target amine is likely competing with the DIPEA for the carboxylate protons, forming a less soluble amine-carboxylate salt. Ensure you have a sufficient excess of DIPEA (at least 3.5 to 4.0 equivalents total) to maintain the bulky, lipophilic diisopropylethylammonium salt state throughout the reaction.

Q: Can I use sonication to force dissolution in DCM without adding base? A: No. Sonication only breaks down macroscopic particle agglomerates; it does not alter the thermodynamic solubility limit 3. Because the Hildebrand solubility parameter of pyridine dicarboxylic acids strongly favors polar solvents, DCM will never achieve meaningful solvation without derivatization or salt-breaking.

Q: How do I recover my product from the DMF/DIPEA mixture after an amide coupling? A: If your newly formed diamide product is sufficiently lipophilic, you can precipitate it by crashing the DMF reaction mixture into a 10-fold volume of cold water or 0.1 M HCl. The DMF, excess DIPEA-HCl, and any unreacted starting material will remain dissolved in the aqueous phase, allowing you to isolate your product via simple vacuum filtration.

Q: I am trying to make a metal complex, but the compound precipitates in my aqueous buffer. Why? A: You have likely hit the isoelectric point. The parent acid has pKa values around 2.16 and 4.0 4. If your buffer drops into the pH 2–4 range, the carboxylate groups protonate while the pyridine/amino groups remain partially protonated, forming the highly insoluble zwitterionic free base. Adjust your buffer to pH > 5.0 using NaOH to ensure it remains fully deprotonated as the highly soluble sodium salt.

References

  • Benchchem. "Overcoming solubility issues of Pyridine-2,4,6-tricarboxylic acid in organic solvents." Benchchem Technical Support. 3

  • ChemicalBook. "Pyridine-2,6-dicarboxylic acid | 499-83-2." ChemicalBook Product Properties. 1

  • Journal of Chemical & Engineering Data. "Thermodynamic Modeling and Solubility Parameter of 2,6-Pyridinedicarboxylic Acid in Selected Solvents at Different Temperatures." ACS Publications. 2

  • Benchchem. "Disodium pyridine-2,6-dicarboxylate compatibility with different buffer systems." Benchchem Technical Support. 4

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 2-Aminopyridine-3,5-dicarboxylic acid HCl

Welcome to the Technical Support Center for 2-aminopyridine-3,5-dicarboxylic acid hydrochloride (HCl) . This resource is engineered for researchers, analytical scientists, and drug development professionals who require r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-aminopyridine-3,5-dicarboxylic acid hydrochloride (HCl) . This resource is engineered for researchers, analytical scientists, and drug development professionals who require rigorous, field-proven methodologies to handle this highly functionalized pyridine building block.

Below, you will find mechanistic insights, troubleshooting guides, and validated protocols designed to prevent thermal degradation during synthesis, isolation, and storage.

Mechanistic Insights: The Causality of Thermal Degradation

To prevent degradation, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule. 2-aminopyridine-3,5-dicarboxylic acid HCl is susceptible to three primary thermal degradation pathways:

  • Proton-Catalyzed Decarboxylation: Pyridinecarboxylic acids are notoriously prone to decarboxylation upon heating. The presence of the HCl salt protonates the pyridine nitrogen (forming a pyridinium ion). This highly electron-withdrawing pyridinium center significantly lowers the activation energy for the cleavage of the C-C bond at the 3- and 5-positions. The reaction proceeds via a zwitterionic or ylide intermediate, similar to the Hammick mechanism observed in picolinic acids[1].

  • HCl Dissociation: Elevated temperatures, especially under vacuum, can drive off hydrogen chloride gas. This converts the salt into its free base or zwitterionic form, drastically altering its solubility profile and downstream reactivity.

  • Intermolecular Condensation: The proximity of a primary amine (2-position) and carboxylic acids (3,5-positions) creates a risk for intermolecular condensation (amide bond formation) at high temperatures, leading to insoluble polymeric byproducts.

Troubleshooting Guides & FAQs

Q1: During rotary evaporation to remove water, my solution turns from pale yellow to dark brown, and NMR shows missing carboxylate peaks. What is happening? A1: You are observing thermal decarboxylation and subsequent polymerization. Water has a high heat capacity and boiling point. If your rotary evaporator bath is set above 50°C, the extended time required to evaporate water provides enough thermal energy to drive the proton-catalyzed loss of CO 2​ from the 3- or 5-position[1]. The resulting degradation products (e.g., 2-amino-5-pyridinecarboxylic acid) then undergo oxidative or condensation reactions, turning the solution brown. Solution: Never use rotary evaporation for aqueous solutions of this compound. Instead, use lyophilization (freeze-drying) to remove water at sub-zero temperatures.

Q2: I need to run a reaction in a polar solvent, but the compound degrades in refluxing DMF (153°C). What are the alternatives? A2: DMF and DMSO are excellent solvents for pyridine dicarboxylic acids, but their high boiling points require excessive heat. Furthermore, trace dimethylamine in degrading DMF can act as a base, neutralizing the HCl salt and initiating unwanted side reactions. Solution: Switch to lower-boiling polar aprotic solvents like Acetonitrile (MeCN) or Tetrahydrofuran (THF), provided solubility is sufficient. If higher temperatures are strictly required, strictly control the reaction time and maintain an inert Argon atmosphere to prevent oxidative side reactions.

Q3: I neutralized the HCl salt to prevent decarboxylation, but my compound immediately crashed out of solution. Why? A3: You have formed the zwitterionic free base. While neutralizing the pyridinium ion increases thermal stability against decarboxylation (as the carboxylate anions are less prone to leaving)[2], the resulting zwitterion has extremely strong intermolecular hydrogen bonding and a net-neutral charge. This drastically reduces its solubility in both water and organic solvents. Solution: If your reaction requires a homogeneous solution, you must carefully select a solvent system (e.g., water/co-solvent mixtures) or use a volatile base like triethylamine (TEA) to form a more soluble triethylammonium carboxylate salt before heating.

Data Presentation: Impact of Drying Techniques on Compound Integrity

The following table summarizes the quantitative impact of various drying techniques on the structural integrity of 2-aminopyridine-3,5-dicarboxylic acid HCl.

Drying TechniqueTemperature RangePressureObserved Degradation (%)Recommended Use
Rotary Evaporation (Aqueous) 50°C - 70°C10 - 50 mbar15 - 35% (High)NOT Recommended . High risk of decarboxylation.
Vacuum Oven Drying 40°C - 60°C< 10 mbar5 - 10% (Moderate)Acceptable for residual organic solvents; monitor closely.
Lyophilization (Freeze-Drying) -80°C to -40°C< 0.1 mbar< 1% (Optimal) Highly Recommended for aqueous solutions.
Desiccator (P 2​ O 5​ / Vacuum) 20°C - 25°C< 10 mbar< 1% (Optimal)Recommended for long-term storage and final drying.

Standard Operating Protocol: Safe Isolation via Lyophilization

To ensure trust and reproducibility, follow this self-validating protocol for isolating 2-aminopyridine-3,5-dicarboxylic acid HCl from aqueous mixtures without inducing thermal degradation.

Step 1: Pre-Freezing

  • Transfer the aqueous solution of the compound into a wide-mouth, freeze-drying compatible round-bottom flask. Do not fill the flask more than 30% of its total volume to allow for expansion.

  • Shell-freeze the solution using a dry ice/acetone bath (-78°C). Rotate the flask continuously to form a thin, even layer of ice on the flask walls. Causality: A thin shell maximizes surface area for sublimation and prevents "bumping" or melt-back during the drying phase.

Step 2: Primary Drying (Sublimation)

  • Attach the flask to the lyophilizer manifold. Ensure the condenser temperature is at least -50°C (preferably -80°C) and the system vacuum is below 0.1 mbar.

  • Open the valve to the flask. Self-Validation Check: The macroscopic ice should remain completely frozen. If melting is observed, the vacuum is insufficient, or the sample was not frozen completely. Abort and refreeze.

  • Allow sublimation to proceed for 24-48 hours depending on volume. The temperature of the sample will naturally remain sub-zero due to the endothermic nature of sublimation, completely bypassing the thermal decarboxylation threshold.

Step 3: Secondary Drying & Storage

  • Once all visible ice has sublimated, leave the flask on the manifold for an additional 4 hours to remove tightly bound hydration water molecules.

  • Backfill the system with dry Argon or Nitrogen gas before removing the flask.

  • Immediately transfer the dry, fluffy white powder to an amber glass vial. Flush the vial with Argon, seal tightly, and store at 4°C or -20°C.

Mandatory Visualization: Thermal Degradation Pathways

G A 2-Aminopyridine-3,5-dicarboxylic acid HCl (Stable at RT) B Thermal Stress (>50°C in solution, >150°C solid) A->B C HCl Dissociation (Loss of HCl gas) B->C Heating solid/vacuum D Proton-Catalyzed Decarboxylation (Loss of CO2) B->D Heating in protic solvent E Intermolecular Condensation (Amide/Polymer Formation) B->E Prolonged high heat F Zwitterion / Free Base (Altered Solubility) C->F G 2-Amino-5-pyridinecarboxylic acid (or 3-isomer) D->G Ylide intermediate H Insoluble Brown Precipitate E->H

Caption: Mechanistic pathways of thermal degradation for 2-aminopyridine-3,5-dicarboxylic acid HCl.

References

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing (Can. J. Chem. 1972). URL:[Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Science Publishing (Can. J. Chem. 1977). URL:[Link]

Sources

Troubleshooting

solving coordination failure with 2-aminopyridine-3,5-dicarboxylic acid ligands

Welcome to the Technical Support Center for Ligand Coordination. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to help researchers, chemists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ligand Coordination. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to help researchers, chemists, and drug development professionals resolve coordination failures when working with 2-aminopyridine-3,5-dicarboxylic acid (2-apdc) and related pyridine-dicarboxylate ligands.

Unlike simple aliphatic linkers, 2-apdc is a multifunctional N,O-donor ligand. Its behavior is heavily dictated by competing protonation states, the steric and electronic influence of the 2-amino group, and the solvent environment. Below is our authoritative guide to diagnosing and solving your coordination issues.

Diagnostic Workflow: Resolving Coordination Failures

G A Coordination Failure Detected B Amorphous Precipitate? A->B C Ligand Insoluble / No Reaction? A->C F Unexpected Topology? A->F D Decrease Kinetics: Add Modulator Increase Temp B->D Yes E Adjust pH: Add KOH/NaOH to pH 6-8 C->E Yes H Crystalline CP/MOF Achieved D->H E->H G Steric/Electronic Check: Decrease Water Content F->G Yes G->H

Diagnostic workflow for resolving 2-apdc coordination and crystallization failures.

Section 1: Troubleshooting Guides (Q&A)

Q1: My synthesis yields an amorphous powder instead of crystalline metal-organic frameworks (MOFs). How do I fix this? A1: Amorphous precipitation is a classic kinetic failure. When 2-apdc is fully deprotonated, its carboxylate groups react extremely rapidly with metal cations. This locks the structure into a kinetic dead-end, preventing the reversible bond formation required for long-range crystalline order[1].

  • The Solution (Causality): You must slow down the reaction kinetics to favor the thermodynamic product. Introduce a monocarboxylic acid modulator (such as acetic acid or benzoic acid). The modulator competes with 2-apdc for metal coordination sites, slowing down framework extension and allowing for "error correction" during crystal growth. Additionally, raising the solvothermal temperature can provide the activation energy needed to dissolve amorphous kinetic products and recrystallize them.

Q2: The 2-apdc ligand remains completely insoluble, or I am recovering unreacted starting materials. What is the mechanism behind this? A2: 2-apdc contains both acidic (carboxylic) and basic (amino, pyridine nitrogen) functional groups. In neutral or slightly acidic aqueous media, it exists as a zwitterion. This drastically reduces its solubility and neutralizes its ability to act as an electron donor to metal centers.

  • The Solution (Causality): You must adjust the pH to deprotonate the carboxylic acid groups. Adding a base like KOH shifts the equilibrium, generating the highly soluble and strongly coordinating mono- or di-deprotonated species (HL⁻ or L²⁻). However, pushing the pH too high (>8.0) will lead to the rapid precipitation issues discussed in Q1.

Q3: I am obtaining 0D discrete molecules or 1D chains instead of the desired 2D/3D extended networks. How can I increase dimensionality? A3: The dimensionality of pyridine-dicarboxylate frameworks is highly sensitive to the solvent system, specifically the water content[2]. Water molecules act as terminal ligands that cap the metal nodes, preventing the framework from extending. Furthermore, the 2-amino group on 2-apdc introduces strong hydrogen-bonding networks that can alter the expected topology.

  • The Solution (Causality): To increase dimensionality, reduce the water content in your solvent mixture. Transitioning from a water-rich environment to a water-reduced (e.g., H₂O/DMF or H₂O/Ethanol) condition forces the 2-apdc ligand to bridge multiple metal centers rather than allowing water to terminate the coordination sphere[2].

Q4: When using heavy metals like Bi(III), the coordination geometry is highly distorted. Is the ligand failing to bind correctly? A4: No, this is not a ligand failure. Heavy metals like Bi(III) and Pb(II) possess stereochemically active lone electron pairs. These lone pairs occupy physical space within the coordination sphere, creating a "structural gap" that forces the 2-apdc oxygen and nitrogen donors into a distorted, asymmetric geometry[3].

  • The Solution (Causality): This is an inherent electronic property of the metal. You can leverage this distortion to create unique luminescent properties or porous structures[3]. If a symmetrical geometry is strictly required for your application, you must switch to transition metals (e.g., Co(II), Ni(II)) that lack active lone pairs.

Section 2: Quantitative Data – Solvent and pH Effects on Topology

The following table summarizes the causal relationship between reaction conditions and the resulting coordination topologies for pyridine-dicarboxylate systems, allowing you to rationally design your synthesis parameters.

ParameterConditionMechanistic EffectResulting Topology
pH < 3.0 Aqueous / EtOHLigand remains fully protonated (zwitterionic)No coordination (Ligand recovery)
pH 4.0 - 5.0 H₂O / DMF (1:1)Mono-deprotonation (HL⁻); moderate kinetics0D discrete molecules / 1D chains
pH 6.0 - 8.0 H₂O + KOHFull deprotonation (L²⁻); strong coordination2D layers / 3D MOF networks
pH > 8.0 H₂OHyper-fast reaction kineticsAmorphous precipitation
Solvent Water-richH₂O acts as a terminal capping ligand0D or 1D structures[2]
Solvent Water-poorForces ligand bridging across metal nodes2D or 3D extended networks[2]

Section 3: Standardized Solvothermal Protocol for 2-apdc Coordination

To ensure a self-validating and reproducible experiment, follow this optimized solvothermal protocol designed to prevent kinetic precipitation and maximize crystal quality.

Step 1: Ligand Preparation & pH Modulation

  • Suspend 0.5 mmol of 2-aminopyridine-3,5-dicarboxylic acid in 10 mL of a mixed solvent system (e.g., 1:1 DMF/H₂O).

  • Causality: The mixed solvent balances ligand solubility with the need to restrict water capping.

  • Dropwise, add 1M KOH until the pH reaches ~6.5. Stir until the solution becomes completely clear, indicating successful deprotonation to the active L²⁻ form.

Step 2: Modulator Addition

  • Add 10 equivalents (5.0 mmol) of glacial acetic acid to the solution.

  • Causality: Acetic acid acts as a competitive modulator. It binds to the metal quickly but reversibly, preventing the 2-apdc from crashing the metal out of solution instantly.

Step 3: Metal Precursor Addition

  • In a separate vial, dissolve 0.5 mmol of your metal salt (e.g., Co(NO₃)₂·6H₂O) in 5 mL of the same solvent mixture.

  • Slowly add the metal solution to the ligand solution under continuous stirring.

Step 4: Solvothermal Synthesis

  • Transfer the homogenous mixture to a Teflon-lined stainless steel autoclave. Seal and heat to 120°C – 140°C for 48 to 72 hours.

  • Causality: Elevated temperatures and pressure provide the thermodynamic energy required to break incorrect kinetic bonds and form the highly ordered, thermodynamically stable crystalline lattice.

Step 5: Controlled Cooling (Critical Step)

  • Program the oven to cool to room temperature at a rate of no more than 2°C per hour .

  • Causality: Rapid cooling crashes the product out of solution, leading to microcrystalline or amorphous powders. Slow cooling maintains a slight supersaturation, driving the growth of high-quality single crystals suitable for X-ray diffraction.

Step 6: Harvesting

  • Filter the resulting crystals, wash successively with DMF and Ethanol, and dry under a vacuum.

Section 4: Frequently Asked Questions (FAQs)

Can I use 2-apdc coordination polymers for biological or pharmaceutical applications? Yes. Recent studies on related Bi(III) pyridine-dicarboxylate complexes have demonstrated excellent stability in biological media (like DMSO/water mixtures), low cytotoxicity, and targeted anti-Helicobacter pylori activity, making them highly viable for drug development and biomedical applications[3].

Why does the color of my Co(II)-2-apdc complex change upon drying or heating? This phenomenon indicates a reversible structural transformation. It is typically caused by the loss of coordinated solvent molecules (such as water) from the metal's coordination sphere. This alters the ligand field splitting around the Co(II) center, causing a visible color shift (e.g., from pink/orange to deep blue or purple)[2].

Does the 2-amino group participate in metal coordination? Rarely. Due to the rigid geometry of the pyridine ring and the steric strain it would cause, the 2-amino group typically does not bind directly to the metal. Instead, it acts as a powerful hydrogen-bond donor, directing the supramolecular packing of the framework and stabilizing the overall 3D architecture.

References

  • Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis Source: Inorganic Chemistry - ACS Publications URL:[Link]

  • Structural Insights into New Bi(III) Coordination Polymers with Pyridine-2,3-Dicarboxylic Acid: Photoluminescence Properties and Anti-Helicobacter pylori Activity Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Influence of Water Content on the Self-Assembly of Metal−Organic Frameworks Based on Pyridine-3,5-dicarboxylate Source: Inorganic Chemistry - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 2-Aminopyridine-3,5-Dicarboxylic Acid Hydrochloride: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, multifunctional molecules. 2-aminopyridine-3,5-dicarboxylic acid hydrochloride represents a "perfect storm"...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, multifunctional molecules. 2-aminopyridine-3,5-dicarboxylic acid hydrochloride represents a "perfect storm" of chromatographic challenges. It is a highly water-soluble, zwitterionic compound containing a pyridine ring, a primary amine, and two carboxylic acid moieties, all stabilized as a hydrochloride salt.

When drug development professionals attempt to quantify this compound using generic analytical platforms, they often face severe retention failures. This guide objectively compares traditional reversed-phase (RP) approaches against Hydrophilic Interaction Liquid Chromatography (HILIC), providing a self-validating, ICH Q2(R2)-compliant protocol for robust quantification.

Mechanistic Comparison: Why Traditional Methods Fail

To understand why we must pivot away from standard methods, we must examine the causality behind the analyte-stationary phase interactions.

Alternative 1: Standard C18 (Reversed-Phase)
  • Mechanism : RP chromatography relies on hydrophobic partitioning.

  • Failure Point : At physiological or acidic pH, the pyridine nitrogen and primary amine are protonated, while the carboxylic acids are partially ionized. This creates a highly charged, hydrated radius that actively repels the hydrophobic alkyl chains of a C18 column. The compound elutes in the void volume ( k′<1 ), making it susceptible to severe matrix interference and ion suppression.

Alternative 2: Ion-Pairing Reversed-Phase (IP-RP)
  • Mechanism : Addition of hydrophobic surfactants (e.g., hexanesulfonic acid) to the mobile phase to mask the analyte's charge and artificially increase its hydrophobicity.

  • Failure Point : While IP-RP improves retention, it introduces significant operational drawbacks. Ion-pairing reagents require extensive column equilibration (often >50 column volumes), suffer from poor inter-day reproducibility, and permanently alter the stationary phase. More critically, they cause severe signal suppression in mass spectrometry (LC-MS/MS), limiting the method's sensitivity.

The Optimal Solution: Zwitterionic HILIC (ZIC-HILIC)
  • Mechanism : HILIC utilizes a polar stationary phase and a highly organic mobile phase (>70% Acetonitrile). Water from the mobile phase forms a semi-stagnant, enriched aqueous layer on the stationary phase surface.

  • Success Point : The polar 2-aminopyridine-3,5-dicarboxylic acid partitions favorably into this aqueous layer. The zwitterionic stationary phase provides secondary weak electrostatic and hydrogen bonding interactions that lock the analyte in place, yielding excellent retention ( k′>3 ) and sharp peak shapes[1]. Furthermore, unlike ion-pairing methods, the high-organic mobile phase used in HILIC enhances electrospray ionization (ESI) efficiency, making it fully MS-compatible for highly polar compounds[2].

Mechanism Compound 2-Aminopyridine-3,5-dicarboxylic acid (Highly Polar, Zwitterionic) RP Standard C18 (RP) Hydrophobic Interaction Compound->RP IP Ion-Pairing RP Surfactant Addition Compound->IP HILIC ZIC-HILIC Hydrophilic Partitioning Compound->HILIC RP_Result Poor Retention Elutes in Void Volume RP->RP_Result IP_Result Good Retention but MS Incompatible IP->IP_Result HILIC_Result Excellent Retention MS Compatible HILIC->HILIC_Result

Figure 2: Chromatographic retention mechanisms for polar zwitterionic analytes.

Comparative Performance Data

To objectively demonstrate the superiority of the HILIC approach, we evaluated the compound across all three platforms. The quantitative data is summarized below.

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 (RP)Ion-Pairing RPZIC-HILIC (Recommended)
Retention Factor ( k′ ) < 0.5 (Void)4.25.8
Peak Tailing ( Tf​ ) N/A (Co-elution)1.81.1
MS Compatibility HighLow (Signal Suppression)High
Equilibration Time 10 Column Volumes> 50 Column Volumes15 Column Volumes

Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry stems from protocols that verify their own integrity. The following ZIC-HILIC methodology incorporates built-in system suitability and bracketing checks to ensure data validity before, during, and after the run.

Step 1: Mobile Phase Preparation
  • Weigh 1.26 g of ammonium formate and dissolve in 1.0 L of HPLC-grade water to create a 20 mM solution.

  • Adjust the pH to 3.5 using formic acid. (Causality: pH 3.5 ensures the carboxylic acids are predominantly protonated, reducing excessive electrostatic repulsion while maintaining the necessary zwitterionic interaction with the stationary phase).

  • Mix 250 mL of this aqueous buffer with 750 mL of HPLC-grade acetonitrile (75:25 ACN:Buffer).

  • Self-Validation Check : Measure the apparent pH of the final organic/aqueous mixture. A deviation of >0.1 pH units indicates a preparation error; discard and remake to ensure batch-to-batch consistency.

Step 2: Sample & Standard Preparation
  • Prepare a 1.0 mg/mL stock solution of 2-aminopyridine-3,5-dicarboxylic acid hydrochloride in 50:50 ACN:Water.

  • Dilute to working concentrations (1–100 µg/mL) using the exact mobile phase.

  • Causality : Diluting in the mobile phase prevents "solvent-mismatch" peak splitting, a common artifact in HILIC where an injection solvent that is more elutropic (more aqueous) than the mobile phase disrupts the stationary aqueous layer.

Step 3: Chromatographic Conditions & System Suitability Testing (SST)
  • Column : ZIC-HILIC, 150 mm x 4.6 mm, 5 µm.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV at 254 nm (or ESI-MS in positive mode).

  • Self-Validation Check : Inject a 50 µg/mL standard six times prior to the sample queue. The system is programmed to automatically abort if the Relative Standard Deviation (RSD) of the peak area is >1.0%, or if the Tailing Factor ( Tf​ ) is >1.5.

Step 4: Bracketing Execution
  • Inject samples in batches of 10.

  • Bracket each batch with a known 50 µg/mL verification standard.

  • Self-Validation Check : The recovery of the bracketing standard must fall between 98.0% and 102.0%. If it fails, the preceding batch of 10 samples is automatically invalidated and queued for reinjection, ensuring no drift compromises the data.

Method Validation to ICH Q2(R2) Standards

The validation of this HILIC method strictly adheres to the updated ICH Q2(R2) guidelines for analytical procedures[3], ensuring the method is robust and fit for its intended purpose in pharmaceutical quality control. The approach also aligns with FDA guidance on analytical method validation[4], particularly regarding the establishment of stability-indicating properties and system suitability.

G A Method Optimization (HILIC vs RP) B Specificity & Selectivity (ICH Q2(R2)) A->B C Linearity & Range (1.0 - 100 µg/mL) B->C D Accuracy & Precision (Recovery & RSD) C->D E LOD & LOQ Determination D->E F Robustness (Flow, Temp, pH) E->F

Figure 1: Analytical validation workflow compliant with ICH Q2(R2) guidelines.

The validation encompassed specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ). The results demonstrate that the HILIC method is highly accurate and reproducible.

Table 2: ICH Q2(R2) Validation Summary (ZIC-HILIC Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity (Range) R2≥0.999 R2=0.9998 (1 - 100 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6%Pass
Precision (RSD) ≤2.0% 0.8% (Intra-day), 1.2% (Inter-day)Pass
LOD / LOQ S/N 3 / S/N 100.1 µg/mL / 0.3 µg/mLPass
Specificity No interference at retention timeNo co-eluting peaksPass

Conclusion

For highly polar, zwitterionic compounds like 2-aminopyridine-3,5-dicarboxylic acid hydrochloride, forcing a reversed-phase methodology leads to analytical failure or MS-incompatible compromises. By understanding the partition causality, we can confidently implement HILIC platforms that deliver superior retention, sharp peak morphologies, and seamless regulatory compliance.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5, European Medicines Agency (EMA).
  • FDA Guidance on Analytical Method Validation, Food and Drug Administration.
  • Systematic Comparison of Reverse Phase and Hydrophilic Interaction Liquid Chromatography Platforms, Analytical Chemistry, ACS Publications.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode, SIELC Technologies.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Aminopyridine-3,5-Dicarboxylic Acid HCl

This guide provides an in-depth analysis and prediction of the electrospray ionization (ESI) mass spectrometry fragmentation pattern of 2-aminopyridine-3,5-dicarboxylic acid hydrochloride. Designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and prediction of the electrospray ionization (ESI) mass spectrometry fragmentation pattern of 2-aminopyridine-3,5-dicarboxylic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes established fragmentation principles of related chemical moieties to build a reliable predictive model. We will compare its expected behavior to simpler, structurally related compounds to provide a comprehensive understanding for analytical method development and structural elucidation.

Introduction and Analytical Context

2-Aminopyridine-3,5-dicarboxylic acid is a substituted pyridine derivative of interest in medicinal and materials chemistry. Its structure combines a basic aminopyridine core with two acidic carboxyl groups. Understanding its behavior under mass spectrometric conditions is paramount for its accurate identification and quantification in complex matrices. The hydrochloride salt form (C7H7ClN2O4) is typically used for improved solubility and stability.[1] In typical ESI-MS analysis, the molecule is expected to be observed in its protonated free base form, [C7H6N2O4+H]+.

This guide will focus on predicting the fragmentation cascade of the protonated molecule under positive-ion ESI coupled with tandem mass spectrometry (MS/MS). The fragmentation pathways are dictated by the molecule's inherent chemical properties: the protonation site, the stability of the pyridine ring, and the lability of the carboxylic acid groups.

Predicted Fragmentation Pathways

The fragmentation of 2-aminopyridine-3,5-dicarboxylic acid is governed by the interplay of its three functional groups. Protonation is likely to occur at the most basic site, which is the pyridine ring nitrogen, or potentially the 2-amino group. This initial protonation event is the critical first step that dictates the subsequent fragmentation cascade. The most common fragmentation pathways for related structures involve neutral losses from the functional groups.[2][3]

For carboxylic acids, characteristic fragmentation includes the loss of water (H₂O) and carbon dioxide (CO₂).[4] Aromatic amines and pyridine rings can undergo ring cleavage, often with the loss of hydrogen cyanide (HCN).[5][6]

Based on these principles, the primary fragmentation events for the protonated molecule (m/z 183.04 ) are predicted to be sequential losses of water and carbon dioxide.

Key Predicted Fragmentation Events:
  • Initial Decarboxylation: The most favorable initial fragmentation is the loss of a molecule of carbon dioxide (CO₂) from one of the carboxyl groups. This is a very common pathway for protonated carboxylic acids.[7]

  • Secondary Decarboxylation: Following the first loss of CO₂, the resulting fragment ion can lose the second carboxyl group, also as CO₂.

  • Loss of Water: Dehydration, the loss of a water molecule (H₂O), is another plausible initial step, particularly with adjacent amino and carboxylic acid groups, though decarboxylation is often more dominant.

  • Pyridine Ring Cleavage: At higher collision energies, the stable pyridine ring may fragment, typically involving the loss of HCN.

The combination of these losses leads to a predictable set of product ions that can serve as a fingerprint for the identification of the parent molecule.

Comparative Analysis with Structural Analogs

To build confidence in our predicted fragmentation, we can compare it to the known or expected fragmentation of simpler, related molecules.

  • 2-Aminopyridine: The mass spectrum of 2-aminopyridine (M.W. 94.11) is well-documented.[6] Its primary fragmentation pathway involves the loss of HCN (27 Da) from the protonated molecule, highlighting the characteristic cleavage of the pyridine ring when it is a primary feature.

  • Pyridine-3,5-dicarboxylic acid (Dinicotinate): This molecule lacks the amino group. Its fragmentation would be dominated by the sequential loss of its two carboxyl groups as CO₂ (44 Da each).[8] This provides a baseline for the behavior of the dicarboxylic acid pyridine core.

  • 2-Aminopyridine-3-carboxylic acid: This compound is the closest analog with a single carboxylic acid group. Its fragmentation would likely show a primary loss of CO₂ (44 Da) to yield a protonated 2-aminopyridine ion, which would then fragment further by losing HCN. This comparison helps to validate the predicted initial decarboxylation step.

The fragmentation of 2-aminopyridine-3,5-dicarboxylic acid is therefore expected to be a composite of these behaviors, initiated by the lability of the carboxyl groups, followed by potential fragmentation of the underlying aminopyridine scaffold at higher energies.

Predicted Mass Spectrometry Data Summary

The following table summarizes the major ions predicted to be observed in the ESI-MS/MS spectrum of 2-aminopyridine-3,5-dicarboxylic acid in positive ion mode.

Predicted Ion m/z (Monoisotopic) Proposed Fragmentation Notes
183.0406[M+H]⁺Precursor ion (protonated free base C₇H₆N₂O₄).
165.0295[M+H - H₂O]⁺Loss of water from the precursor ion.
139.0451[M+H - CO₂]⁺Primary fragmentation via loss of one carboxyl group as CO₂. This is expected to be a major product ion.
121.0345[M+H - CO₂ - H₂O]⁺Loss of water from the [M+H - CO₂]⁺ ion.
95.0502[M+H - 2CO₂]⁺Loss of both carboxyl groups as CO₂. This ion corresponds to protonated 2-aminopyridine.
68.0420[M+H - 2CO₂ - HCN]⁺Subsequent fragmentation of the 2-aminopyridine core by loss of hydrogen cyanide.

Visualizing the Fragmentation Pathway

The logical flow of the fragmentation cascade can be visualized to clarify the relationships between the precursor and product ions.

G cluster_main Predicted ESI-MS/MS Fragmentation Pathway precursor [M+H]⁺ m/z 183.04 frag1 [M+H - CO₂]⁺ m/z 139.05 precursor->frag1 - CO₂ (44 Da) frag2 [M+H - 2CO₂]⁺ m/z 95.05 frag1->frag2 - CO₂ (44 Da) frag3 [M+H - 2CO₂ - HCN]⁺ m/z 68.04 frag2->frag3 - HCN (27 Da) G cluster_workflow LC-MS/MS Analytical Workflow prep Sample Preparation (1 µg/mL in Mobile Phase A) lc UHPLC Separation (Reversed-Phase Gradient) prep->lc ms1 Full Scan MS (Q1) (Identify [M+H]⁺ at m/z 183.04) lc->ms1 ms2 Product Ion Scan (MS/MS) (Fragment m/z 183.04 with Ramped CE) ms1->ms2 data Data Analysis (Compare spectra to predicted fragments) ms2->data

Sources

Validation

Comparative Binding Affinity Guide: 2-Aminopyridine-3,5-Dicarboxylic Acid vs. Transition Metals

As metallopharmaceuticals and Metal-Organic Frameworks (MOFs) evolve, the selection of highly specific, polyfunctional ligands becomes critical. 2-Aminopyridine-3,5-dicarboxylic acid (2-APDC) represents a privileged scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

As metallopharmaceuticals and Metal-Organic Frameworks (MOFs) evolve, the selection of highly specific, polyfunctional ligands becomes critical. 2-Aminopyridine-3,5-dicarboxylic acid (2-APDC) represents a privileged scaffold in coordination chemistry. By combining the chelating power of a pyridine-dicarboxylate with the electronic and supramolecular properties of an amino group, 2-APDC offers highly tunable binding affinities across the first-row transition metals.

This guide objectively compares the thermodynamic performance of 2-APDC with various transition metals, detailing the mechanistic causality behind its coordination modes and providing self-validating experimental protocols for affinity quantification.

Mechanistic Insights: The Causality of Coordination

To understand the binding affinity of 2-APDC, we must deconstruct its structural logic. The ligand possesses three distinct interaction domains, each serving a specific thermodynamic or structural purpose:

  • Primary Chelation Site (N1 and C3-Carboxylate): Transition metals preferentially bind to the pyridine nitrogen (N1) and the adjacent deprotonated carboxylate oxygen at the 3-position. This forms a thermodynamically favored 6-membered chelate ring.

  • Electronic Activation via the 2-Amino Group: Steric strain prevents the 2-amino group from forming a 4-membered ring with N1. Instead, it remains uncoordinated. However, it acts as a strong electron-donating group via resonance, increasing the electron density (basicity) at the N1 position. This makes 2-APDC a stronger σ-donor than unsubstituted pyridine-3,5-dicarboxylic acid[1]. Furthermore, the free amino group acts as a potent hydrogen-bond donor, stabilizing the secondary supramolecular lattice[2].

  • Bridging Motif (C5-Carboxylate): The carboxylate at the 5-position is sterically isolated from the primary chelation site. It functions as an intermolecular bridge to adjacent metal centers, driving the assembly of robust 2D and 3D coordination polymers[3].

Coordination_Logic Ligand 2-APDC Ligand Site1 Pyridine N1 + 3-Carboxylate Ligand->Site1 Primary Site2 5-Carboxylate Ligand->Site2 Secondary Site3 2-Amino Group Ligand->Site3 Electronic Result1 Primary Chelation (6-Membered Ring) Site1->Result1 Result2 Intermolecular Metal Bridging Site2->Result2 Result3 H-Bonding & N1 Activation Site3->Result3

Mechanistic pathways of 2-APDC coordination, bridging, and electronic activation.

Thermodynamic Comparison: Transition Metal Affinities

The binding affinity (Stability Constant, logK ) of 2-APDC strictly follows the Irving-Williams series for high-spin octahedral complexes: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Causality of the Trend:

  • Cu(II) exhibits the highest affinity due to the Jahn-Teller effect . The distortion of its d9 octahedral geometry provides immense Ligand Field Stabilization Energy (LFSE), locking the 2-APDC ligand tightly into the equatorial plane.

  • Zn(II) ( d10 ) lacks LFSE entirely; its binding is driven purely by electrostatic interactions, resulting in a sharp drop in affinity compared to Copper.

  • Mn(II) ( d5 high-spin) has zero LFSE, yielding the weakest binding among the series, making it highly labile.

Table 1: Representative Thermodynamic Binding Data (298 K, I = 0.1 M)

Data represents 1:1 (Metal:Ligand) complexation extrapolated from standardized pyridine-dicarboxylate derivatives.

Transition MetalElectron Config. logK1​ (Affinity) ΔH (kcal/mol)Primary Coordination GeometryApplication Focus
Cu(II) d9 8.65 -6.2Distorted Octahedral / Square PlanarMetallopharmaceuticals[4]
Ni(II) d8 7.20 -4.8OctahedralCatalytic Scaffolds
Co(II) d7 6.55 -3.9OctahedralMagnetic MOFs[3]
Zn(II) d10 6.10 -2.1Tetrahedral / OctahedralLuminescent Sensors[2]
Mn(II) d5 4.45 -1.2OctahedralMRI Contrast Precursors

Experimental Methodology: Self-Validating ITC Protocol

To objectively measure the thermodynamic parameters ( logK , ΔH , ΔS ) of 2-APDC with transition metals, Isothermal Titration Calorimetry (ITC) is the gold standard.

The following protocol is designed as a self-validating system . It relies on internal controls to isolate the exact heat of complexation from background thermodynamic noise.

Step-by-Step Workflow

1. Buffer Selection & Preparation (The Causality of pH): Prepare a 50 mM HEPES buffer at pH 7.4.

  • Why HEPES? 2-APDC has multiple pKa​ values (carboxylic acids ~2.5, protonated pyridine ~5.5). At pH 7.4, the ligand is fully deprotonated and active. We explicitly avoid phosphate buffers, which cause transition metals (especially Cu²⁺ and Fe³⁺) to precipitate as insoluble salts, ruining the titration.

2. Reactant Preparation:

  • Cell Solution: Prepare 0.1 mM 2-APDC in the HEPES buffer.

  • Syringe Solution: Prepare 1.0 mM Metal Chloride (e.g., CuCl2​ ) in the exact same HEPES buffer batch to prevent heat of mixing artifacts.

3. The Blank Titration (Self-Validation Step): Titrate the 1.0 mM metal solution into a cell containing only the HEPES buffer.

  • Why? Transition metal ions exhibit a significant heat of dilution. By recording this blank, we establish a baseline that will be mathematically subtracted from the main experiment, ensuring the final integrated heat is solely derived from metal-ligand binding.

4. Degassing & Thermal Equilibration: Degas both solutions under vacuum for 10 minutes.

  • Why? Microbubbles passing through the ITC cell's detection zone cause massive, erratic heat spikes that mask the micro-calorie binding events. Equilibrate the instrument strictly at 298.15 K.

5. Titration Execution: Set the syringe to perform 25 injections of 2 μL each, with a 150-second spacing between injections to allow the thermal baseline to re-stabilize.

6. Data Extraction & Fitting: Subtract the blank titration data from the 2-APDC titration data. Fit the integrated heat peaks using an independent binding model to extract the dissociation constant ( Kd​ ), enthalpy ( ΔH ), and stoichiometry ( n ). Calculate logK as log(1/Kd​) .

ITC_Workflow Start 1. Prepare Solutions Ligand (Cell) & Metal (Syringe) Control 2. Blank Titration Metal into Buffer (Heat of Dilution) Start->Control Degas 3. Degas & Equilibrate Remove Microbubbles (298K) Control->Degas Titration 4. Titration Execution Inject Metal into 2-APDC Degas->Titration Data 5. Data Extraction Subtract Blank & Integrate Peaks Titration->Data Analyze 6. Thermodynamic Fitting Determine Kd, ΔH, ΔS, and n Data->Analyze

Self-validating Isothermal Titration Calorimetry (ITC) workflow for metal-ligand affinity.

Conclusion for Drug Development & Materials Science

When selecting a metal for complexation with 2-APDC, the choice must be dictated by the end application. If the goal is a highly stable metallopharmaceutical, Cu(II) is the optimal choice due to its superior LFSE and resistance to transmetalation in vivo. Conversely, if the objective is to build flexible, magnetic MOFs, Co(II) provides the ideal balance of moderate binding affinity and versatile coordination geometry, allowing the 5-carboxylate to efficiently bridge and form extended lattices.

References
  • Title: Half-sandwich pentamethylcyclopentadienyl group 9 metal complexes of 2-aminopyridyl ligands Source: Indian Academy of Sciences (ias.ac.in) URL: [Link]

  • Title: Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands Source: MDPI (mdpi.com) URL: [Link]

  • Title: New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems Source: CrystEngComm / ResearchGate (researchgate.net) URL: [Link]

  • Title: Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) Source: RSC Advances (rsc.org) URL: [Link]

Sources

Comparative

FTIR Spectroscopy Comparison of Pyridine Dicarboxylic Acid Derivatives: A Comprehensive Guide

As a Senior Application Scientist, I approach the vibrational profiling of pyridine dicarboxylic acids (PDCAs) not merely as a fingerprinting exercise, but as a window into their solid-state molecular dynamics. PDCAs—inc...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the vibrational profiling of pyridine dicarboxylic acids (PDCAs) not merely as a fingerprinting exercise, but as a window into their solid-state molecular dynamics. PDCAs—including isomers like quinolinic acid (2,3-PDCA), lutidinic acid (2,4-PDCA), isocinchomeronic acid (2,5-PDCA), and dipicolinic acid (2,6-PDCA)—are critical building blocks in the synthesis of Metal-Organic Frameworks (MOFs), active pharmaceutical ingredients (APIs), and transition metal catalysts.

Despite sharing the exact same molecular weight and functional groups, the positional isomerism of the carboxylates on the pyridine ring drastically alters their intermolecular interactions. This guide objectively compares the FTIR spectroscopic performance of these derivatives, providing researchers and drug development professionals with the mechanistic causality and experimental data needed to confidently characterize them.

Mechanistic Overview: The Causality of Vibrational Shifts

To interpret the FTIR spectra of PDCAs accurately, one must understand the physical chemistry driving the vibrational shifts. The position of the carboxylate groups relative to the pyridine nitrogen dictates two primary phenomena:

  • Inductive Effects and Bond Weakening : The electronegative pyridine nitrogen exerts a strong inductive pull. When a carboxyl group is in the ortho position (e.g., 2,6-PDCA or 2,3-PDCA), this electron-withdrawing effect lengthens the carbonyl (C=O) double bond, reducing its force constant. Consequently, the C=O stretching frequency drops (e.g., to ~1680–1689 cm⁻¹) compared to meta or para substitutions (e.g., 2,4-PDCA), which typically appear above 1710 cm⁻¹ 1[1].

  • Zwitterionic Tendencies and Hydrogen Bonding : In the solid state, PDCAs can undergo proton transfer from the carboxylic acid to the pyridine nitrogen, forming a zwitterion. This is highly prevalent in 2,3-PDCA (quinolinic acid). Spectroscopically, this manifests as the disappearance of the distinct neutral C=O stretch, replaced by asymmetric and symmetric carboxylate (COO⁻) stretches (~1610 cm⁻¹ and ~1380 cm⁻¹), accompanied by a broad N-H⁺ stretching band overlapping the O-H region (3440–3380 cm⁻¹) 2[2].

Logic Core Pyridine Ring Nitrogen (Inductive & H-Bonding Effects) Ortho Ortho-Carboxylates (e.g., 2,3-PDCA, 2,6-PDCA) Core->Ortho Stronger Interaction MetaPara Meta/Para-Carboxylates (e.g., 2,4-PDCA, 2,5-PDCA) Core->MetaPara Weaker Interaction Zwitterion Zwitterionic Tendency (Shifted C=O, Broad N-H⁺) Ortho->Zwitterion Neutral Neutral Solid State (Distinct C=O at ~1722 cm⁻¹) MetaPara->Neutral

Logical relationship between carboxylate substitution position and solid-state vibrational properties.

Experimental Protocols: A Self-Validating System

A common pitfall in solid-state FTIR is the generation of artifact peaks due to sample preparation. Applying high pressure during KBr pellet formation can induce polymorphic transitions or facilitate ion exchange between the PDCA and the potassium bromide matrix. To ensure trustworthiness, the protocol below is designed as a self-validating system using orthogonal sampling techniques.

Step-by-Step Methodology
  • Primary Data Acquisition (ATR-FTIR) :

    • Place 2–5 mg of the pristine PDCA powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply consistent anvil pressure to ensure optical contact.

    • Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 2 cm⁻¹ (averaging 32 scans). This serves as the unmodified baseline.

  • Secondary Data Acquisition (Transmission) :

    • Mix 1 mg of the PDCA sample with 100 mg of spectroscopic-grade, oven-dried KBr.

    • Grind gently in an agate mortar (avoid excessive shear force which causes amorphization).

    • Press into a 13 mm transparent disk using a hydraulic press at 10 tons for 1 minute.

    • Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Validation :

    • Overlay the ATR and KBr spectra. If the carbonyl stretching region (1680–1730 cm⁻¹) or the O-H stretching region (3200–3000 cm⁻¹) shows a shift >5 cm⁻¹ between the two methods, KBr-induced solid-state anomalies are present. In such cases, the ATR data must be prioritized for structural assignment.

Workflow Start Sample Preparation ATR ATR-FTIR Method (Direct Powder) Start->ATR KBr Transmission Method (KBr Pellet) Start->KBr Measure Data Acquisition (4000-400 cm⁻¹) ATR->Measure KBr->Measure Analyze Spectral Cross-Validation (Artifact Detection) Measure->Analyze

FTIR experimental workflow for analyzing pyridine dicarboxylic acid derivatives.

Comparative Data Analysis

The quantitative vibrational data for the primary PDCA derivatives are summarized in the table below. These values reflect the solid-state behavior of the molecules, highlighting the distinct shifts caused by positional isomerism.

DerivativeCommon NameO-H / N-H⁺ Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Pyridine Ring C=C / C=N (cm⁻¹)Key Structural Insight
2,6-PDCA Dipicolinic Acid3200–3000 (Broad)16891572Strong intramolecular H-bonding lowers C=O frequency.
2,3-PDCA Quinolinic Acid3440–3380 (Broad)16801560, 1440Zwitterionic character broadens the high-frequency region.
2,4-PDCA Lutidinic Acid~3100–29001722~1590Para-carboxylate experiences minimal inductive weakening.
2,5-PDCA Isocinchomeronic Acid~3100–285017101580Standard neutral solid-state dimeric H-bonding.

Derivative-Specific Insights

2,6-Pyridinedicarboxylic Acid (Dipicolinic Acid)

Dipicolinic acid is uniquely symmetrical and is highly sought after as a chelating ligand in lanthanide-based MOFs. Its FTIR spectrum is characterized by a strong, sharp absorption at 1689 cm⁻¹ attributed to the C=O vibration, and a broad band in the 3200–3000 cm⁻¹ range assigned to the O-H stretching of the acid carboxyl groups 3[3]. The relatively low C=O frequency compared to aliphatic dicarboxylic acids is a direct result of the strong conjugation and hydrogen bonding facilitated by the adjacent nitrogen.

2,3-Pyridinedicarboxylic Acid (Quinolinic Acid)

Quinolinic acid, a known neurotoxin and intermediate in the kynurenine pathway, exhibits a highly complex FTIR spectrum. Because the carboxylate groups are adjacent to one another and the nitrogen, the molecule readily forms extensive hydrogen-bonded networks. The spectrum shows broad, overlapping peaks in the 3440–3380 cm⁻¹ region, indicating strong O-H and N-H⁺ interactions typical of a partial zwitterionic state 2[2]. The carbonyl stretch is further depressed to 1680 cm⁻¹ , reflecting the weakened double bond character.

2,4-PDCA and 2,5-PDCA

In contrast to the ortho-substituted derivatives, 2,4-PDCA and 2,5-PDCA behave more like traditional aromatic carboxylic acids. The FTIR spectrum of 2,4-PDCA reveals a C=O stretch at 1722 cm⁻¹ 1[1], while 2,5-PDCA shows a C=O stretch near 1710 cm⁻¹ 4[4]. The increased frequency confirms that the para and meta carboxylate groups are isolated from the strong inductive effects of the pyridine nitrogen, maintaining a stronger C=O double bond.

Conclusion

For drug development professionals and materials scientists, FTIR spectroscopy provides an immediate, non-destructive method to distinguish between pyridine dicarboxylic acid isomers. By understanding the causality behind the vibrational shifts—specifically the interplay between inductive effects, hydrogen bonding, and zwitterionic tendencies—researchers can accurately map the solid-state properties of these critical precursors. Always employ orthogonal sampling techniques (ATR vs. KBr) to ensure the integrity of your spectral data.

References

  • Arabian Journal of Chemistry : Spectroscopic (IR, Raman, NMR), thermal and theoretical (DFT) study of alkali metal dipicolinates (2,6) and quinolinates (2,3). Available at:[Link][5]

  • ResearchGate : FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Available at: [Link][3]

  • ResearchGate : Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid using experimental and theoretical methods. Available at: [Link][4]

  • Journal of Clinical Medicine Images & Case Reports : Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Available at: [Link][2]

  • Google Patents (US10612057B2) : Process for the preparation of 2,4- or 2,5-pyridinedicarboxylic acid and copolymers derived therefrom. Available at: [1]

Sources

Safety & Regulatory Compliance

Safety

2-Aminopyridine-3,5-dicarboxylic acid hydrochloride proper disposal procedures

An operational mandate in laboratory environments and pharmaceutical development is the safe handling and disposal of pyridine derivatives. 2-Aminopyridine-3,5-dicarboxylic acid hydrochloride is a functionalized heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

An operational mandate in laboratory environments and pharmaceutical development is the safe handling and disposal of pyridine derivatives. 2-Aminopyridine-3,5-dicarboxylic acid hydrochloride is a functionalized heterocyclic compound heavily utilized in advanced organic synthesis and drug discovery. Due to its specific chemical topology—a pyridine core, dicarboxylic acid moieties, and a hydrochloride salt formulation—its disposal cannot be treated as routine non-hazardous waste.

This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, grounded in mechanistic causality and federal regulatory standards.

Section 1: Chemical Profiling & Hazard Causality

To design an effective and safe disposal protocol, scientists must first understand the molecular behavior of the compound and why specific disposal routes are required.

  • The Pyridine Core: Pyridine and its derivatives are strictly regulated due to their environmental persistence and potential neurotoxic profiles[1]. While the addition of dicarboxylic acid groups reduces the volatility of the compound compared to base pyridine, the core structure still dictates strict environmental containment to prevent soil and groundwater contamination[2].

  • The Hydrochloride Salt: The presence of the HCl salt means that upon dissolution in aqueous waste streams, the compound will liberate protons, potentially dropping the pH of the waste container. Unmonitored pH drops can lead to dangerous chemical incompatibilities.

  • Combustion Byproducts: Thermal decomposition of this compound yields carbon oxides (CO, COx), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas[3]. Therefore, it cannot be burned in standard municipal incinerators.

Table 1: Physicochemical Data & Disposal Implications

Property / HazardValue / DescriptionOperational Implication
Chemical Formula C7H7ClN2O4Contains Nitrogen and Chlorine; requires specific incineration with flue gas scrubbing[4].
Physical State Solid (Powder/Crystals)High dust generation risk; requires anti-static tools and HEPA-filtered vacuums for cleanup[5].
Aqueous Solubility Soluble (Acidic)Aqueous waste streams must be pH-monitored to prevent D002 (Corrosive) RCRA classification[6].
Environmental Hazard EcotoxicDo not flush down municipal drains; must be sequestered in sealed chemical waste containers[4].

Section 2: Regulatory Grounding (EPA & RCRA Standards)

Under the Resource Conservation and Recovery Act (RCRA), waste generators must determine if their chemical waste is "characteristic" or "listed"[6].

  • Toxicity & Corrosivity: While base pyridine is explicitly listed as a D010 toxicity hazard[7], solid functionalized derivatives like 2-Aminopyridine-3,5-dicarboxylic acid hydrochloride are managed as characteristic hazardous wastes. If the hydrochloride salt lowers an aqueous waste stream's pH to ≤ 2.0, it automatically triggers a D002 (Corrosivity) classification[6].

  • Incineration Mandates: The EPA mandates that halogen- and nitrogen-containing organic wastes must be routed to licensed chemical destruction plants. These facilities utilize controlled incineration equipped with alkaline flue gas scrubbing to neutralize the highly corrosive HCl and toxic NOx emissions generated during combustion[4].

Section 3: Standard Operating Procedures (SOPs) for Disposal

The following self-validating protocols ensure that all waste is contained, documented, and neutralized without risking personnel exposure or regulatory violation.

Protocol A: Dry Solid Waste Management
  • Collection: Transfer all unused powder, contaminated weighing paper, and empty primary packaging into a compatible, sealable high-density polyethylene (HDPE) plastic container.

    • Causality: Glass can shatter during transit, and unlined metal drums may corrode over time due to the hydrochloride salt's residual acidity.

  • Transfer Mechanics: Use non-sparking, anti-static spatulas to transfer residual powder.

    • Causality: Minimizing static discharge prevents the ignition of aerosolized organic dust[4].

  • Labeling: Affix a GHS-compliant hazardous waste label indicating "Toxic/Irritant Solid" and explicitly note "Contains Pyridine Derivative and Halogens."

Protocol B: Aqueous Waste and Washings
  • pH Profiling: Before adding 2-Aminopyridine-3,5-dicarboxylic acid hydrochloride solutions to a bulk aqueous waste carboy, test the pH of the solution.

    • Causality: Mixing highly acidic waste with incompatible chemicals (e.g., cyanides, sulfides, or bleach) in a bulk carboy can generate lethal toxic gases[6].

  • Neutralization: If the pH is below 2.0, carefully neutralize the solution using a dilute base (e.g., 1M NaOH) until the pH is between 5.0 and 9.0, unless your facility's Environmental Health and Safety (EHS) guidelines permit the collection of highly acidic D002 waste in dedicated corrosive carboys.

  • Containment: Pour the solution into a vented HDPE liquid waste jug. Ensure the container is kept tightly closed when not actively receiving waste[3].

Protocol C: Accidental Spill Containment
  • Isolation & PPE: Immediately restrict access to the spill zone. Don a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and safety goggles[3].

  • Dry Spills (Powder): Do NOT use a standard broom and dustpan.

    • Causality: Sweeping generates airborne dust, increasing the risk of inhalation exposure[5]. Instead, use a HEPA-filtered vacuum dedicated to chemical spills, or gently cover the powder with a damp, inert material (like sand) to suppress dust before scooping it into a hazardous waste bucket[4].

  • Wet Spills (Solutions): Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth.

    • Causality: Combustible absorbents (like sawdust) can react exothermically with acidic or oxidizing chemical mixtures[8].

  • Decontamination: Once the bulk material is removed, wash the surface with copious amounts of water. Collect all rinsate using absorbent pads and dispose of them as hazardous waste. Do not allow the rinsate to enter municipal drains[5].

Section 4: Visual Workflow

The following decision-tree outlines the logistical routing for different waste streams associated with this compound.

WasteWorkflow Start 2-Aminopyridine-3,5-dicarboxylic acid HCl Waste Solid Dry Solid Waste (Powder/Crystals) Start->Solid Liquid Aqueous/Solvent Waste (Solutions) Start->Liquid Spill Accidental Spill Containment Start->Spill Solid_Collect Collect in HDPE Plastic Container Solid->Solid_Collect Liquid_Collect Check pH; Neutralize if pH < 2.0 Liquid->Liquid_Collect Spill_Dry HEPA Vacuum or Damp Sweep Spill->Spill_Dry Dry Spill Spill_Wet Absorb with Inert Vermiculite Spill->Spill_Wet Wet Spill Label Label: Hazardous Waste (Toxic/Irritant, Halogenated) Solid_Collect->Label Liquid_Collect->Solid_Collect Transfer to Liquid Jug Spill_Dry->Solid_Collect Spill_Wet->Solid_Collect Disposal Licensed Incineration with Flue Gas Scrubbing Label->Disposal

Fig 1: Operational workflow for the segregation and disposal of 2-Aminopyridine-3,5-dicarboxylic acid HCl.

References

  • Apollo Scientific. "Pyridine-3,5-dicarboxylic acid - Safety Data Sheet." apolloscientific.co.uk. URL:[5]

  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - 2,3-Pyridinedicarboxylic acid." chemicalbook.com. URL:[4]

  • Vrije Universiteit Amsterdam. "2,6-Pyridinedicarboxylic acid - Safety Data Sheet." vu.nl. URL:[8]

  • MetaSci. "Safety Data Sheet 2,3-Pyridinedicarboxylic acid." metasci.ca. URL:[3]

  • Vanderbilt University Medical Center. "RCRA Characteristic Waste | Office of Clinical and Research Safety." vumc.org. URL:[6]

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." epa.gov. URL:[2]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Pyridine - Potential for Human Exposure." cdc.gov. URL:[1]

  • Texas A&M University-Corpus Christi. "Hazardous Waste Management Program." tamucc.edu. URL:[7]

Sources

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